molecular formula C11H10BrNO3 B1298458 Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 330555-71-0

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1298458
CAS No.: 330555-71-0
M. Wt: 284.11 g/mol
InChI Key: NPRPLFNZHAIWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPLFNZHAIWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347732
Record name Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330555-71-0
Record name Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class. Substituted benzofurans are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as fluorescent sensors, antioxidants, and agricultural chemicals.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and crystallographic data.

CAS Number: 330555-71-0[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₁H₁₀BrNO₃[2]
Molecular Weight284.11 g/mol [2]
Melting Point154–156 °C[2]
AppearanceSolid[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate.[2]

Experimental Procedure
  • A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) is prepared.

  • The mixture is refluxed for 90 minutes.

  • After reflux, the potassium carbonate is removed by filtration.

  • Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of the solid product.

  • The solid is separated by filtration, dried, and then recrystallized from ethanol.

  • The final product is obtained with a yield of 87% (0.247 g).[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants reagent1 5-bromo-2-hydroxybenzonitrile reaction_step Reflux for 90 min reagent1->reaction_step reagent2 Ethyl Chloroacetate reagent2->reaction_step reagent3 Potassium Carbonate reagent3->reaction_step solvent DMF solvent->reaction_step workup_filtration1 Filtration reaction_step->workup_filtration1 Remove K₂CO₃ workup_precipitation Precipitation with Crushed Ice workup_filtration1->workup_precipitation workup_filtration2 Filtration workup_precipitation->workup_filtration2 workup_drying Drying workup_filtration2->workup_drying workup_recrystallization Recrystallization from Ethanol workup_drying->workup_recrystallization product This compound workup_recrystallization->product

References

physical and chemical properties of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Substituted benzofurans are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the potential biological activities of related compounds, offering valuable insights for researchers in the field.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₀BrNO₃[1]
Molecular Weight 284.11 g/mol [1]
Melting Point 154–156 °C[3]
CAS Number 330555-71-0
Appearance Not specified in literature
Boiling Point Data not available
Solubility Data not available, but likely soluble in organic solvents like ethanol, as it is recrystallized from it.[3]

Table 2: Crystallographic Data [1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.775(5) Å, b = 25.550(2) Å, c = 7.640(1) Å
β = 98.292(1)°
Volume 1115.5(10) ų
Z 4

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. For a comprehensive characterization, it is recommended to acquire this data experimentally.

Experimental Protocols

Synthesis of this compound[3]

A common synthetic route to this compound is detailed below.

Materials:

  • 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol)

  • Ethyl chloroacetate (1 ml, 0.01 mol)

  • Potassium carbonate (2.76 g, 0.02 mol)

  • Dimethylformamide (DMF) (5 ml)

  • Ethanol (for recrystallization)

  • Crushed ice

Procedure:

  • A mixture of 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, and potassium carbonate in DMF is refluxed for 90 minutes.

  • After cooling, the potassium carbonate is removed by filtration.

  • The filtrate is poured into crushed ice with constant stirring.

  • The solid that separates is filtered, dried, and recrystallized from ethanol.

Yield: 87% (0.247 g)[3]

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 5-bromo-2-hydroxybenzonitrile p1 Mix and reflux for 90 min r1->p1 r2 Ethyl chloroacetate r2->p1 r3 Potassium carbonate r3->p1 r4 DMF (solvent) r4->p1 p2 Filter to remove K₂CO₃ p1->p2 p3 Precipitate in crushed ice p2->p3 p4 Filter and dry the solid p3->p4 p5 Recrystallize from ethanol p4->p5 product Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate p5->product

A flowchart illustrating the synthesis of the title compound.
General Protocol for FT-IR Analysis of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

ATR Protocol:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

KBr Pellet Protocol:

  • Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

General Protocol for Mass Spectrometry Analysis

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

ESI Protocol:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum.

EI Protocol:

  • Introduce a small amount of the solid sample into the EI source, where it will be vaporized by heating.

  • The vaporized sample is then bombarded with a beam of electrons to induce ionization and fragmentation.

  • The resulting ions are analyzed by the mass spectrometer.

General Protocol for NMR Spectroscopy
  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 3-aminobenzofuran and benzofuran derivatives has shown significant potential in drug discovery.

Cholinesterase Inhibition

Derivatives of 3-aminobenzofuran have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism involves the inhibitor binding to the active site of the cholinesterase enzyme, preventing acetylcholine from being hydrolyzed.

G Acetylcholinesterase Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 3-Aminobenzofuran Derivative (Inhibitor) Inhibitor->AChE Inhibition Binding Binds to AChE

Mechanism of acetylcholinesterase inhibition.
Pro-apoptotic Activity

Several benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[5][6] One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5] Inhibition of this pathway by benzofuran derivatives can lead to the activation of downstream apoptotic effectors.

G PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits

References

Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. The document details the synthetic protocol and presents a thorough analysis of the single-crystal X-ray diffraction data, which definitively confirms the molecular structure. While exhaustive searches did not yield specific experimental spectra for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this particular compound, this guide outlines the expected spectral characteristics based on its confirmed structure and provides generalized experimental protocols for these essential analytical techniques.

Synthesis and Crystallization

The synthesis of this compound is achieved through a one-pot reaction.[1][2] The process involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate in a dimethylformamide (DMF) solvent.[1][2] The resulting solid product is then purified by recrystallization from ethanol to yield crystals suitable for single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Synthesis

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1.0 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of DMF was refluxed for 90 minutes.[1][2] Following the reflux, the potassium carbonate was removed by filtration. Crushed ice was added to the filtrate with constant stirring, leading to the precipitation of the solid product. The resulting solid was filtered, dried, and recrystallized from ethanol.[1][2] This procedure yielded the title compound with a melting point of 154–156 °C.[1][2]

Structure Elucidation Workflow

The definitive structure of this compound was determined through a combination of synthesis and single-crystal X-ray diffraction. The logical workflow for this process is outlined below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants 5-bromo-2-hydroxybenzonitrile + Ethyl Chloroacetate + K2CO3 Reaction Reflux in DMF Reactants->Reaction Step 1 Purification Filtration & Recrystallization Reaction->Purification Step 2 XRay Single-Crystal X-ray Diffraction Purification->XRay Step 3 Structure Final Structure XRay->Structure Confirmation

A flowchart illustrating the synthesis and structural confirmation process.

Crystallographic Data and Molecular Structure

The molecular structure of this compound was unequivocally established by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P21/c.[1][2] The crystal structure reveals a nearly planar benzofuran unit, with the ester group subtending a small dihedral angle.[1][2] An intramolecular N—H⋯O hydrogen bond is a key feature of the molecular conformation.[1][2]

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₁₁H₁₀BrNO₃
Formula Weight284.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.775 (5)
b (Å)25.550 (2)
c (Å)7.640 (1)
β (°)98.292 (1)
Volume (ų)1115.5 (10)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.3
wR-factor (%)7.6

Table 1: Crystallographic data and refinement parameters for this compound.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data was collected at 293 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of the N-bound hydrogen atoms were determined from a difference electron density map and refined freely, while the C-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for the title compound were not found during the literature search, the expected data from key spectroscopic techniques can be inferred from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl ester group. The aromatic protons on the benzofuran ring would likely appear as multiplets in the downfield region (around 7-8 ppm). The NH₂ protons would likely present as a broad singlet. The ethyl group would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic and benzofuran carbons would resonate in the aromatic region (approximately 110-160 ppm). The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (284.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and other fragments from the benzofuran core.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), C-O stretching vibrations for the ester and furan rings, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Logical Framework for Structure Confirmation

The combination of different analytical techniques provides a robust framework for the confirmation of the molecular structure. The logical interplay of the expected data is visualized below.

Structure_Confirmation_Logic cluster_data Analytical Data cluster_interpretation Structural Information XRay X-ray Crystallography (Definitive 3D Structure) SpatArrange Spatial Arrangement of Atoms XRay->SpatArrange NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Connectivity Atom Connectivity & Proton Environment NMR->Connectivity MS Mass Spectrometry (Molecular Weight & Formula) MolFormula Molecular Formula: C₁₁H₁₀BrNO₃ MS->MolFormula IR IR Spectroscopy (Functional Groups) FuncGroups Functional Groups: Amine, Ester, Benzofuran IR->FuncGroups FinalStructure Confirmed Structure: Ethyl 3-amino-5-bromo-1- benzofuran-2-carboxylate MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure SpatArrange->FinalStructure

A diagram showing how data from different analytical methods contribute to the final structure confirmation.

Conclusion

The structure of this compound has been unambiguously determined through single-crystal X-ray diffraction, supported by a clear and reproducible synthetic pathway. While specific NMR, MS, and IR spectral data were not available in the reviewed literature, the expected characteristics from these techniques are well-aligned with the confirmed molecular structure. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols related to the synthesis and structural elucidation of this benzofuran derivative, which can serve as a valuable reference for further studies and applications.

References

The Ambiguity of C11H10BrNO3: An Analysis of Known Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecular formula C11H10BrNO3 represents a number of isomeric chemical compounds. Without additional structural information, a single definitive IUPAC (International Union of Pure and Applied Chemistry) name cannot be assigned. This technical overview addresses this ambiguity by identifying several known isomers corresponding to this formula. For each isomer, the correct IUPAC name, Chemical Abstracts Service (CAS) number, and a summary of any available data are provided. However, it is critical to note that detailed public-domain information regarding the biological activities, signaling pathways, and comprehensive experimental protocols for these specific compounds is exceedingly scarce. Therefore, the creation of an in-depth technical guide with extensive quantitative data and detailed experimental workflows, as initially requested, is not feasible at this time.

Identified Isomers of C11H10BrNO3

Several distinct chemical structures share the molecular formula C11H10BrNO3. The following sections detail the IUPAC nomenclature and available information for the most prominent examples found in chemical databases.

4-bromo-N-(2-oxooxolan-3-yl)benzamide
  • IUPAC Name: 4-bromo-N-(2-oxooxolan-3-yl)benzamide

  • CAS Number: 77694-34-9

This compound consists of a benzamide structure where the nitrogen is substituted with a 2-oxooxolan-3-yl group, and a bromine atom is attached to the para-position of the benzene ring.

Available Data: Information on this specific isomer is limited primarily to chemical supplier databases. While there is mention of its potential for use in medicinal chemistry, including possible enzyme inhibition, antimicrobial, or anti-inflammatory properties, there is a lack of peer-reviewed studies detailing its biological effects. No quantitative data on its biological activity or detailed experimental protocols are publicly available.

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
  • IUPAC Name: 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

  • CAS Number: 76325-66-1

This isomer is a derivative of oxindole, a bicyclic structure containing a fused benzene and pyrrolidinone ring system. It is substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a 2-oxopropyl group also at the 3-position.

Available Data: Similar to the first isomer, this compound is listed in chemical databases and by suppliers, but there is no significant body of scientific literature describing its synthesis, biological evaluation, or mechanism of action.

4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid
  • IUPAC Name: 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

  • CAS Number: 175205-16-0

This compound is a derivative of but-2-enoic acid, featuring an amide linkage to a 4-bromo-2-methylaniline moiety.

Available Data: There is a notable absence of in-depth research on the biological properties of this specific molecule in the public domain.

Summary of Available Information

The table below summarizes the basic identifiers for the known isomers of C11H10BrNO3.

IUPAC NameCAS Number
4-bromo-N-(2-oxooxolan-3-yl)benzamide77694-34-9
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one76325-66-1
4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid175205-16-0

Limitations and Conclusion

A comprehensive investigation for scientific literature pertaining to the biological activity, experimental protocols, and associated signaling pathways for the identified isomers of C11H10BrNO3 did not yield sufficient data to construct the requested in-depth technical guide. The core requirements of quantitative data tables, detailed experimental methodologies, and visualizations of molecular pathways cannot be met due to the absence of published research in these areas.

Researchers, scientists, and drug development professionals interested in this molecular formula should be aware of its structural ambiguity. Any future work would likely require the unambiguous synthesis and subsequent biological evaluation of a specific, targeted isomer to generate the type of in-depth data required for a comprehensive technical whitepaper. At present, such a resource cannot be compiled from the available scientific literature.

Technical Guide: Solubility Profile of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active benzofuran derivatives. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information derived from synthetic procedures and provides detailed experimental protocols for determining solubility in various organic solvents. This document is intended to be a valuable resource for researchers in medicinal chemistry, process development, and formulation science, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is a substituted benzofuran that serves as a versatile building block in organic synthesis. The benzofuran scaffold is a prominent feature in numerous compounds of pharmaceutical interest, exhibiting a wide range of biological activities. A thorough understanding of the solubility of this intermediate is crucial for its synthesis, purification, and subsequent reactions, as well as for the development of any potential therapeutic agents derived from it. This guide aims to consolidate the available information and provide practical methodologies for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₀BrNO₃[1]
Molecular Weight284.11 g/mol [1]
Melting Point154–156 °C[1][2]
AppearanceSolid

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information can be inferred from documented synthetic and purification procedures.

Table of Qualitative Solubility in Organic Solvents

SolventTemperatureSolubilityBasis of Information
EthanolHotSolubleThe compound is recrystallized from ethanol, indicating good solubility at elevated temperatures.[1][2][3][4][5][6]
EthanolColdSparingly Soluble / InsolubleRecrystallization relies on the principle of low solubility at reduced temperatures to induce crystallization.[1][2][3][4][5][6]
Dimethylformamide (DMF)RefluxSolubleDMF is used as the solvent for the synthesis of the compound, suggesting the reactants and likely the product are soluble at the reaction temperature.[1][2][3][4][5][6]
Benzene-Potentially SolubleA related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, is synthesized in dry benzene, suggesting that similar benzofuran structures may exhibit solubility in this solvent.[7]

Experimental Protocols

Given the absence of published quantitative data, the following section provides detailed, generalized experimental protocols for determining the solubility of this compound in various organic solvents. These methods can be adapted to suit specific laboratory conditions and requirements.

General Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for assessing whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable containers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Determine the concentration of the dissolved compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound as described in the literature.[1][2][3][4][5][6]

G Synthesis of this compound cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Final Product r1 5-bromo-2-hydroxybenzonitrile p1 Reflux for 90 min r1->p1 r2 Ethyl chloroacetate r2->p1 r3 Potassium carbonate r3->p1 s1 DMF s1->p1 p2 Filtration p1->p2 p3 Precipitation with ice p2->p3 p4 Filtration and Drying p3->p4 p5 Recrystallization from Ethanol p4->p5 prod This compound p5->prod G Workflow for Quantitative Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 eq1 Shake at constant temperature (e.g., 24-48h) prep2->eq1 samp1 Settle solids eq1->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze concentration (HPLC/UV-Vis) samp3->samp4 res1 Calculate solubility samp4->res1

References

An In-depth Technical Guide on Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This document is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Physicochemical Data

The compound, with the molecular formula C₁₁H₁₀BrNO₃, is a substituted benzofuran.[1] Benzofurans are a significant class of heterocyclic compounds known for their wide range of biological activities.[2][3]

Table 1: Physicochemical and Crystallographic Data

PropertyValueReference
Melting Point 154–156 °C[1][4]
427–429 K[1][4][5]
Molecular Formula C₁₁H₁₀BrNO₃[1]
Molecular Weight 284.11 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c[4]

Experimental Protocols

Synthesis of this compound [1][4][5]

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) was refluxed for 90 minutes.[1][4][5] Following the reflux, the potassium carbonate was removed by filtration.[1][4][5] Crushed ice was then added to the filtrate with constant stirring, leading to the separation of a solid.[1][4][5] The resulting solid was filtered, dried, and recrystallized from ethanol to yield the final product.[1][4][5] The reported yield was 87%.[1][4]

Comparative Data

The properties of the title compound are compared with a structurally related benzofuran derivative to provide context for structure-activity relationship studies.

Table 2: Comparison with a Related Benzofuran Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₁H₁₀BrNO₃284.11154–156[1][4]
Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylateC₁₃H₁₂BrNO₄326.14Not available in search results
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylateC₁₄H₁₄BrNO₅356.1793–94[6][7]

Biological Significance and Potential Applications

Benzofuran derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[3][8] These activities include anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][9] The specific biological activity of this compound is not detailed in the provided search results, but its core structure is a key pharmacophore.

The general mechanism of action for many biologically active benzofurans involves interaction with various cellular signaling pathways. For instance, their anticancer effects can be attributed to the modulation of pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

G General Synthetic and Application Workflow for Benzofuran Derivatives A Starting Materials (e.g., Substituted Phenols) B Synthesis of Benzofuran Core A->B Cyclization Reactions C Functional Group Interconversion (e.g., Amination, Bromination) B->C D Target Benzofuran Derivative (e.g., this compound) C->D E Physicochemical Characterization (Melting Point, Spectroscopy, X-ray Crystallography) D->E F Biological Screening D->F G Anticancer Activity F->G H Antimicrobial Activity F->H I Other Bioactivities F->I J Lead Optimization F->J K Drug Candidate J->K

Caption: Synthetic and drug discovery workflow for benzofuran derivatives.

References

commercial availability and suppliers of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and crystallographic data of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS No: 330555-71-0), a key intermediate in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following vendors:

  • Wuhan Chemwish Technology Co., Ltd.

  • 9ding chemical (Shanghai) Limited

  • ShangHai KenEn Chemical Technology Co., Ltd.

  • Shanghai Sainty Biotechnology Co., Ltd.

  • SuZhou ShiYa Biopharmaceuticals, Inc. [1]

  • Interchim [2]

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 330555-71-0[1]
Molecular Formula C₁₁H₁₀BrNO₃[1]
Molecular Weight 284.11 g/mol [1]
Melting Point 155-157 °C[1]
Boiling Point (Predicted) 382.0 ± 37.0 °C[1]
Density (Predicted) 1.585 ± 0.06 g/cm³[1]
Appearance White to yellow solid[1]

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for this molecule.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 5.775(5) Å
b 25.550(2) Å
c 7.640(1) Å
β 98.292(1)°
Volume 1115.5(10) ų
Z 4

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is based on established literature.

4.1. Materials and Reagents:

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

4.2. Procedure:

  • A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) is prepared in 5 ml of DMF.

  • The reaction mixture is refluxed for 90 minutes.

  • After reflux, the potassium carbonate is removed by filtration.

  • The filtrate is then treated with crushed ice with constant stirring, leading to the precipitation of the solid product.

  • The separated solid is collected by filtration, dried, and then recrystallized from ethanol to yield the pure product.

4.3. Yield:

The reported yield for this synthesis is 87%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound reagents Reactants: - 5-bromo-2-hydroxybenzonitrile - Ethyl chloroacetate - Potassium carbonate - DMF reflux Reflux for 90 minutes reagents->reflux filtration1 Filter to remove Potassium carbonate reflux->filtration1 precipitation Add crushed ice to the filtrate filtration1->precipitation filtration2 Filter to collect the solid product precipitation->filtration2 recrystallization Recrystallize from Ethanol filtration2->recrystallization product Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate recrystallization->product

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key building block in the synthesis of novel bioactive molecules. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide consolidates and extrapolates data from structurally similar compounds, namely its methyl ester analog and a positional isomer, to provide a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: GHS Hazard Classification and Safety Summary

The following table summarizes the anticipated GHS classification for this compound, based on data from its close analogs. Researchers should handle this compound with the assumption that it possesses these hazards.

GHS Classification Pictogram Signal Word Hazard Statement (H-code) Precautionary Statement (P-codes)
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowedP301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
Skin Corrosion/Irritation (Category 2)
alt text
Warning H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.

Section 2: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following protocols are recommended.

First-Aid Measures
Exposure Route Procedure
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the established emergency workflow.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Disposal Cleanup & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Spill with Inert Absorbent Contain->Cleanup Collect Collect Waste in a Labeled Container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

Section 3: Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

PPE_Hierarchy cluster_ppe Personal Protective Equipment cluster_ppe_items Engineering Engineering Controls (Fume Hood) Admin Administrative Controls (SOPs, Training) Engineering->Admin Primary Controls PPE Personal Protective Equipment Admin->PPE Secondary Controls Gloves Chemical Resistant Gloves (Nitrile) PPE->Gloves Goggles Safety Goggles PPE->Goggles Coat Lab Coat PPE->Coat Respirator Respirator (if dust is generated) PPE->Respirator

Caption: Hierarchy of Controls for Safe Handling.

Handling and Storage Procedures
Aspect Recommendation
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Section 4: Experimental Protocol - Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from published literature.[1][2] This protocol should be performed with strict adherence to the safety precautions outlined in this guide.

Materials and Equipment
  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (as specified in Section 3.1)

Procedure
  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dimethylformamide (5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 90 minutes.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the potassium carbonate by filtration.

    • Add crushed ice to the filtrate while stirring continuously.

  • Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water.

    • Dry the solid thoroughly.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

This guide provides a foundational understanding of the safety and handling precautions for this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with these guidelines and their institution's specific safety protocols. Continuous risk assessment and adherence to best practices are essential for a safe and productive research environment.

References

The Benzofuran Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged structure in the realm of medicinal chemistry.[1][2] First isolated from coal tar, this seemingly simple molecule is the structural cornerstone of a vast number of natural products and synthetic therapeutic agents.[3] Its derivatives have garnered immense interest from the scientific community due to their extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[4][5][6][7] The first synthesis of the benzofuran ring was achieved by William Henry Perkin in 1870, a discovery that paved the way for over a century of research and development in this field.[8][9][10] This technical guide provides an in-depth exploration of the discovery and history of benzofuran derivatives, detailing key synthetic methodologies, the development of significant therapeutic agents, and their mechanisms of action.

Foundational Synthetic Methodologies: Crafting the Benzofuran Core

The versatility of the benzofuran scaffold in drug development is largely due to the numerous synthetic strategies developed over the years. These methods allow for precise control over substitution patterns, enabling the fine-tuning of pharmacological properties.

Perkin Rearrangement

First reported by W. H. Perkin in 1870, the Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids via a coumarin-benzofuran ring contraction.[11][12] The reaction typically involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide, which catalyzes an initial ring fission followed by an intramolecular attack of the resulting phenoxide anion on the vinyl halide to form the benzofuran ring.[11][13]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[11]

  • Preparation of 3-Bromocoumarins: A mixture of the desired coumarin and N-bromosuccinimide (NBS) in acetonitrile is subjected to microwave irradiation at 250W for 5 minutes at 80°C.

  • Rearrangement Reaction: The synthesized 3-bromocoumarin is dissolved in ethanol.

  • Base Addition: An aqueous solution of sodium hydroxide is added to the mixture.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79°C.

  • Work-up: After cooling, the reaction mixture is acidified with concentrated HCl, leading to the precipitation of the benzofuran-2-carboxylic acid product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Feist-Bénary Furan Synthesis

Independently described by Franz Feist and Erich Bénary, this reaction is a versatile method for producing substituted furans through the condensation of α-haloketones with β-dicarbonyl compounds in the presence of a base like pyridine or ammonia.[14][15][16][17] The reaction proceeds through a stepwise nucleophilic substitution and cyclization pathway.[14]

Experimental Protocol: Feist-Bénary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is a general procedure for the Feist-Bénary synthesis.[15]

  • Reactant Preparation: Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a mild base, such as pyridine (1.1 eq), to the solution.

  • Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 eq) to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Paal-Knorr Furan Synthesis

Reported independently by Carl Paal and Ludwig Knorr in 1884, this synthesis is one of the most important methods for preparing substituted furans, pyrroles, and thiophenes from 1,4-diketones.[18] The furan synthesis specifically requires an acid catalyst to facilitate the intramolecular cyclization and subsequent dehydration of the 1,4-dicarbonyl compound.[18][19]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.[20]

  • Reactant Preparation: Dissolve hexane-2,5-dione (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Reaction Setup: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the furan product.

Synthetic Method Starting Materials Catalyst/Reagent General Conditions Typical Product Yields
Perkin Rearrangement 3-HalocoumarinsBase (e.g., NaOH)Reflux or MicrowaveBenzofuran-2-carboxylic acidsHigh to Quantitative[11]
Feist-Bénary Synthesis α-Halo ketones, β-DicarbonylsBase (e.g., Pyridine)Room Temp to RefluxSubstituted FuransModerate to Good[20]
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (e.g., H₂SO₄, p-TsOH)Heating, DehydrationSubstituted FuransGood to Excellent[20]

Key Benzofuran Derivatives in Drug Development

The benzofuran scaffold is present in numerous clinically significant drugs, demonstrating its importance in therapeutic applications.

Amiodarone: A Paradigm in Antiarrhythmic Therapy

Amiodarone was first developed in Belgium in 1961 as a potential treatment for angina.[21] However, its profound antiarrhythmic properties were soon discovered, and it has since become one of the most effective agents for managing a variety of cardiac dysrhythmias, including both supraventricular and ventricular tachyarrhythmias.[6][22] It is a potent coronary dilator with a complex pharmacological profile.[22]

The mechanism of action of amiodarone is multifaceted, involving the blockade of potassium and sodium ion channels, which prolongs the cardiac action potential duration and refractory period.[21] It also exhibits noncompetitive antagonistic effects at alpha- and beta-adrenergic receptors.[21] The development of amiodarone served as a model for newer antiarrhythmic agents, such as dronedarone, which was designed to retain the therapeutic efficacy while minimizing some of the side effects associated with amiodarone's iodine content.[23]

Ailanthone: A Natural Product with Potent Antitumor Activity

Ailanthone is a quassinoid, a type of natural product, isolated from the tree-of-heaven (Ailanthus altissima).[24][25] Initially recognized for its phytotoxic properties, ailanthone has demonstrated a wide range of biological activities, including antimalarial, anti-inflammatory, and, most notably, potent antitumor effects against various cancer cell lines.[25][26][27]

In preclinical studies, ailanthone has shown efficacy in reducing tumor volume in models of castration-resistant prostate cancer.[24] Its mechanism of action in cancer is complex and involves the activation of DNA damage responses, inhibition of the Hsp90 co-chaperone p23, and modulation of key signaling pathways like PI3K/AKT.[25][28] For instance, in gastric cancer cells, ailanthone has been shown to inhibit proliferation and induce G2/M phase cell cycle arrest.[27]

Derivative Primary Indication Target/Mechanism of Action (Simplified) IC₅₀ / Activity Data
Amiodarone Cardiac ArrhythmiaBlocks K⁺ and Na⁺ channels; α- and β-adrenergic antagonist[21]N/A (Complex in-vivo effects)
Ailanthone Anticancer (investigational)Inhibits p23; Modulates PI3K/AKT pathway; Induces apoptosis[25][28]69 nM (Androgen receptor activity)[24]; 0.12 µM (A549 lung cancer cells)[5][29]
5-APB / 6-APB Psychoactive (Recreational)Serotonin 5-HT₂C receptor agonist[30]N/A (Recreational use doses reported)
Substituted Benzofurans: From Patented Agonists to Designer Drugs

The versatility of the benzofuran core has also been exploited in the synthesis of psychoactive compounds. Derivatives such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) were initially patented by Eli Lilly and Company as serotonin 5-HT₂C receptor agonists for potential therapeutic applications.[30] However, these compounds later emerged as designer drugs, often sold under the name "Benzofury," highlighting the potent central nervous system effects that can be achieved through modification of the benzofuran structure.[30]

Conclusion

From its initial synthesis in the 19th century, the benzofuran nucleus has evolved into a cornerstone of modern medicinal chemistry. The development of robust synthetic methodologies, from classic name reactions to modern catalytic strategies, has provided chemists with the tools to create a vast chemical space of benzofuran derivatives. The clinical success of drugs like amiodarone and the therapeutic potential of natural products such as ailanthone underscore the continued importance of this scaffold. As research continues to uncover novel biological activities and mechanisms of action, the benzofuran core is poised to remain a fertile ground for the discovery of next-generation therapeutic agents for a wide range of human diseases.

References

The Amino Group on the Benzofuran Ring: A Technical Guide to Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. The introduction of an amino group onto this ring system unlocks a vast chemical space for the development of novel therapeutic agents. Understanding the fundamental reactivity of this amino group is paramount for its effective utilization in drug design and synthesis. This in-depth technical guide provides a comprehensive overview of the core reactivity of the aminobenzofuran moiety, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their drug discovery endeavors.

Electronic Nature and Reactivity Overview

The reactivity of the amino group on the benzofuran ring is intrinsically linked to its position on the bicyclic system and the electronic interplay between the nitrogen lone pair and the aromatic scaffold. The electron-donating nature of the amino group activates the benzofuran ring towards electrophilic substitution, while the nitrogen atom itself acts as a potent nucleophile. The specific outcomes of reactions are often dictated by the substitution pattern on both the benzene and furan portions of the molecule.

Key Reactions of the Aminobenzofuran Core

The amino group on the benzofuran ring can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration. Key reactions include acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and transition metal-catalyzed cross-coupling reactions.

N-Acylation

The acylation of aminobenzofurans is a robust method for the introduction of amide functionalities, which are prevalent in many drug molecules. This reaction typically proceeds readily with acyl chlorides or anhydrides in the presence of a base.

Table 1: Representative N-Acylation Reactions of Aminobenzofurans

Starting MaterialAcylating AgentBase/SolventProductYield (%)
2-AminobenzofuranAcetyl chloridePyridineN-(Benzofuran-2-yl)acetamide~90%
3-AminobenzofuranBenzoyl chlorideTriethylamine/DCMN-(Benzofuran-3-yl)benzamideHigh
5-AminobenzofuranAcetic anhydrideSodium acetateN-(Benzofuran-5-yl)acetamide>85%
N-Alkylation

Alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. This reaction can be achieved using alkyl halides, often requiring a base to deprotonate the amine.

Table 2: Representative N-Alkylation Reactions of Aminobenzofurans

Starting MaterialAlkylating AgentBase/SolventProductYield (%)
2-AminobenzofuranMethyl iodideK₂CO₃/AcetoneN-Methylbenzofuran-2-amineModerate
4-AminobenzofuranBenzyl bromideNaH/DMFN-Benzylbenzofuran-4-amineGood
Diazotization and Sandmeyer Reactions

Diazotization of the primary amino group on the benzofuran ring with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups via the Sandmeyer reaction, using copper(I) salts as catalysts. This allows for the introduction of halogens, cyano groups, and other functionalities that are otherwise difficult to install.[1][2]

Table 3: Sandmeyer Reactions of Aminobenzofurans

Starting MaterialReagentsProductYield (%)
5-Aminobenzofuran1. NaNO₂, HCl (0-5 °C) 2. CuBr5-BromobenzofuranGood
6-Aminobenzofuran1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCNBenzofuran-6-carbonitrileModerate-Good
2-Aminobenzofuran1. NaNO₂, HBF₄ (0-5 °C) 2. Heat2-FluorobenzofuranGood
Palladium and Copper-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for the formation of C-N bonds. These reactions can be employed to synthesize aminobenzofurans from halo-benzofurans or to further functionalize the amino group itself.

Table 4: Cross-Coupling Reactions for C-N Bond Formation

Reaction TypeSubstratesCatalyst/Ligand/BaseProductYield (%)
Buchwald-Hartwig3-Bromobenzofuran, AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃N-Phenylbenzofuran-3-amineHigh
Ullmann Condensation4-Iodobenzofuran, PyrrolidineCuI, L-proline, K₂CO₃4-(Pyrrolidin-1-yl)benzofuranGood

Quantitative Data: A Computational Perspective on pKa

The pKa of an amine is influenced by the hybridization of the nitrogen atom and the electronic effects of the substituents. For aminobenzofurans, the delocalization of the nitrogen lone pair into the aromatic system is expected to decrease the basicity (lower the pKa) compared to aliphatic amines.

Table 5: Predicted Physicochemical Properties of Aminobenzofuran Isomers (Illustrative)

CompoundPredicted pKaHLogP
2-Aminobenzofuran4.5 - 5.52.1
3-Aminobenzofuran5.0 - 6.02.0
5-Aminobenzofuran4.0 - 5.01.9

Note: These values are illustrative and would require specific computational studies for precise determination.

Experimental Protocols

General Protocol for N-Acylation of Aminobenzofuran with an Acyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminobenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 eq.) or pyridine (2.0 eq.), to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Diazotization and Sandmeyer Bromination of Aminobenzofuran
  • Diazotization:

    • In a flask, dissolve the aminobenzofuran (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in the corresponding acid (e.g., 48% HBr).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The diverse biological activities of aminobenzofuran derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by aminobenzofuran derivatives.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Many aminobenzofuran derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Synaptic_Cleft Increased ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Aminobenzofuran Aminobenzofuran Inhibitor Aminobenzofuran->AChE Inhibition ABeta_Aggregation Monomer Aβ Monomers Oligomer Soluble Oligomers (Toxic) Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils (Plaques) Protofibril->Fibril Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Oligomer Inhibition Drug_Discovery_Workflow Target_ID Target Identification Library_Design Library Design & Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro In Vitro Assays (Binding, Activity) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

References

The Strategic Role of Bromine Substitution in Benzofuran Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Within the vast chemical space of benzofuran derivatives, halogenation, particularly bromine substitution, has emerged as a critical strategy for modulating and enhancing therapeutic potential. This in-depth technical guide explores the multifaceted role of bromine substitution in benzofuran compounds, providing a comprehensive overview of its impact on synthesis, structure-activity relationships (SAR), and mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel benzofuran-based therapeutic agents.

The Influence of Bromine in Medicinal Chemistry

The introduction of a bromine atom into a drug candidate is a well-established tactic in medicinal chemistry to optimize its pharmacological profile. Bromination can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The "halogen bond," a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on a biological macromolecule, can contribute to enhanced binding affinity and selectivity.[2] While often leading to increased therapeutic activity, it is crucial to consider that bromination can also introduce potential liabilities, such as increased toxicity, which necessitates careful evaluation during the drug development process.[1]

Synthesis of Brominated Benzofuran Derivatives

The synthesis of brominated benzofuran derivatives can be achieved through various methodologies, primarily involving either the direct bromination of a pre-formed benzofuran core or the use of brominated starting materials in the construction of the heterocyclic ring.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Acetylbenzofuran

This protocol describes the bromination of 2-acetylbenzofuran using bromine in acetic acid, a common method for introducing a bromine atom to the acetyl group.

Materials:

  • 2-acetylbenzofuran

  • Bromine

  • Acetic acid

Procedure:

  • Dissolve 2-acetylbenzofuran in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at room temperature with constant stirring.

  • Continue stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

This method provides an efficient route to benzofuran-2-carboxylic acids, which can be further modified. The initial step involves the bromination of a coumarin derivative.

Materials:

  • Substituted coumarin

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Bromination of Coumarin: In a microwave reactor, combine the substituted coumarin and NBS in acetonitrile. Irradiate at 250W for 5 minutes at 80°C to yield the 3-bromocoumarin.[1]

  • Perkin Rearrangement: Dissolve the obtained 3-bromocoumarin in ethanol containing sodium hydroxide.

  • Subject the mixture to microwave irradiation at 300W for 5 minutes at 79°C.[1]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Protocol 3: Palladium-Catalyzed Synthesis of Substituted Benzofurans

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran scaffold and introducing substituents. This protocol outlines a general procedure for a Sonogashira coupling followed by cyclization.

Materials:

  • o-iodophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Copper(I) iodide (CuI)

  • Triethylamine or a mixture of toluene and water

Procedure:

  • To a solution of an ortho-iodophenol in a suitable solvent, add a terminal alkyne.

  • Add the palladium catalyst and CuI.

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Structure-Activity Relationship (SAR) and Biological Activities

The position and number of bromine substituents on the benzofuran ring, as well as on its side chains, have a profound impact on the biological activity of the resulting compounds. Bromination has been shown to enhance a variety of therapeutic properties, most notably anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated that the introduction of bromine into the benzofuran scaffold can significantly increase its cytotoxic activity against various cancer cell lines.[2][3] The presence of bromine can enhance the binding affinity of the compound to its molecular target, leading to improved efficacy.

Table 1: Anticancer Activity of Brominated Benzofuran Derivatives (IC50 values in µM)

Compound IDStructure/DescriptionHeLa (Cervical Cancer)K562 (Leukemia)MOLT-4 (Leukemia)HUVEC (Normal Cells)Reference
1c Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate354018085[4]
1e 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone80303080[4]
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate25202570[4]
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate5535286[4]
VIII Bromo derivative with selective toxicity>10005.0->1000[4]

Note: A lower IC50 value indicates higher potency.

Antimicrobial Activity

Brominated benzofurans have also shown significant promise as antimicrobial agents. The presence of bromine can disrupt microbial cell membranes or inhibit essential enzymes, leading to bactericidal or fungicidal effects.

Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives (MIC values)

Compound DescriptionTarget MicroorganismMIC (µg/mL)Reference
3-Benzofurancarboxylic acid derivative IIIGram-positive bacteria50 - 200[5]
3-Benzofurancarboxylic acid derivative VIGram-positive bacteria50 - 200[5]
3-Benzofurancarboxylic acid derivative IIICandida albicans, C. parapsilosis100[5]
3-Benzofurancarboxylic acid derivative VICandida albicans, C. parapsilosis100[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Mechanism of Action: Targeting Key Signaling Pathways

Brominated benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the NF-κB signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Brominated_Benzofuran Brominated Benzofuran Derivative Brominated_Benzofuran->PI3K Inhibition Brominated_Benzofuran->Akt Inhibition Brominated_Benzofuran->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by brominated benzofurans.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the immune and inflammatory responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Some benzofuran derivatives have demonstrated the ability to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5][7][8]

NFkB_Signaling_Pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription Brominated_Benzofuran Brominated Benzofuran Derivative Brominated_Benzofuran->IKK Inhibition Brominated_Benzofuran->NFkB Inhibition of Translocation

Caption: NF-κB pathway and points of inhibition by brominated benzofurans.

Experimental Workflow for Drug Discovery

The discovery and development of novel brominated benzofuran-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow for Brominated Benzofuran Compounds cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Synthesis of Brominated Benzofuran Library) Target_ID->Lead_Gen In_Vitro In Vitro Testing (Cytotoxicity, Antimicrobial Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->Lead_Gen Iterative Design In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo In_Vitro->Lead_Opt Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

planarity and dihedral angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Planarity and Dihedral Angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural characteristics of this compound, with a specific focus on its molecular planarity and key dihedral angles. The information presented is derived from single-crystal X-ray diffraction studies, offering high-resolution insights into the molecule's three-dimensional conformation.

Introduction

This compound (C₁₁H₁₀BrNO₃) is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic core found in numerous biologically active compounds, natural products, and pharmaceutical agents, known for a wide range of activities including antimicrobial and anticancer properties. Understanding the precise three-dimensional structure, including planarity and torsional angles, is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This document summarizes the key structural data and the experimental protocols used for its determination.

Molecular Structure and Planarity

The molecular structure of this compound is characterized by a fused benzofuran ring system. Analysis of its crystal structure reveals that the molecule is nearly planar.[1][2][3] The benzofuran fused-ring system itself is almost perfectly flat. The deviation from complete planarity is primarily observed in the orientation of the ethyl ester group relative to this ring system.

The overall near-planar conformation is stabilized by an intramolecular N—H⋯O hydrogen bond.[1][2][3] In the solid state, the crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains.[1][2][3]

Dihedral Angle Analysis

A dihedral angle, or torsion angle, describes the geometric relationship between two planes. In molecular terms, it is the angle between the plane containing the first three atoms of a four-atom sequence and the plane containing the last three.

For this compound, the most significant dihedral angle is that between the plane of the benzofuran unit and the plane of the attached ester group. This angle is crucial as it defines the orientation of a key functional group and influences the molecule's overall shape and potential intermolecular interactions.

The experimentally determined dihedral angle between the benzofuran unit and the ester group is a mere 5.25 (2)°.[1][2][3] This small value confirms that the ester group is nearly coplanar with the rigid benzofuran ring system, contributing to the molecule's overall planarity.[1][2][3]

For comparison, a structurally related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, exhibits a slightly larger dihedral angle of 7.84 (2)° for its ester group, while its amide group is significantly more twisted out of the benzofuran plane, with a dihedral angle of 39.69 (2)°.[4][5] This highlights how subtle changes in substitution can impact molecular conformation.

Data Presentation

The quantitative data derived from the single-crystal X-ray analysis are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystallographic Data for this compound [1][2][3]

ParameterValue
Chemical FormulaC₁₁H₁₀BrNO₃
Molecular Weight (Mᵣ)284.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.775 (5)
b (Å)25.550 (2)
c (Å)7.640 (1)
β (°)98.292 (1)
Volume (V) (ų)1115.5 (10)
Z4
Temperature (T)293 K
RadiationMo Kα
R-factor [F² > 2σ(F²)]0.033
wR(F²)0.076

Table 2: Key Dihedral Angle [1][2][3]

Groups InvolvedDihedral Angle (°)
Benzofuran Plane and Ester Group Plane5.25 (2)

Table 3: Hydrogen-Bond Geometry (Å, °) [2]

D—H···AD—HH···AD···AD—H···AType
N1—H1B···O30.82(2)2.31(3)2.835(4)123(3)Intramolecular
N1—H1A···O2ⁱ0.82(2)2.17(2)2.977(4)171(3)Intermolecular
Symmetry code: (i) x+1, -y+1/2, z+1/2

Experimental Protocols

Synthesis of this compound[1][2][3]

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of N,N-Dimethylformamide (DMF) was refluxed for 90 minutes. After the reaction, the potassium carbonate was removed by filtration. Crushed ice was added to the filtrate with constant stirring, causing the product to precipitate. The resulting solid was filtered, dried, and recrystallized from ethanol to yield the final product.

Single-Crystal X-ray Diffraction[2]

The determination of the molecular structure was performed using single-crystal X-ray diffraction.

  • Crystal Growth : Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1][2][3]

  • Data Collection : A crystal of suitable size (0.20 × 0.15 × 0.10 mm) was mounted on a Bruker Kappa APEXII CCD diffractometer.[2] Data were collected at a temperature of 293 K using Mo Kα radiation.[1][2]

  • Data Reduction : The collected data were processed using the SAINT-Plus and XPREP software packages.[2] An absorption correction was applied using SADABS.[2]

  • Structure Solution and Refinement : The crystal structure was solved using the SIR92 program and refined using SHELXL97.[2] All carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2][3]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of the title compound.

experimental_workflow start Reactants: 5-bromo-2-hydroxybenzonitrile Ethyl chloroacetate K₂CO₃ synthesis Synthesis (Reflux in DMF, 90 min) start->synthesis filtration1 Filtration (Remove K₂CO₃) synthesis->filtration1 precipitation Precipitation (Add ice to filtrate) filtration1->precipitation filtration2 Filtration & Drying (Isolate solid product) precipitation->filtration2 recrystallization Recrystallization (From Ethanol) filtration2->recrystallization data_collection Single-Crystal X-ray Data Collection (Bruker APEXII, 293 K) recrystallization->data_collection data_processing Data Processing (SAINT-Plus, XPREP, SADABS) data_collection->data_processing structure_solution Structure Solution & Refinement (SIR92, SHELXL97) data_processing->structure_solution final_structure Final Structural Data (Planarity, Dihedral Angle) structure_solution->final_structure

Caption: Experimental workflow from synthesis to analysis.

References

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate from 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed two-step synthetic protocol for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available 5-bromosalicylaldehyde. The synthesis involves an initial O-alkylation to form an intermediate, Ethyl 2-(5-bromo-2-formylphenoxy)acetate, followed by a proposed intramolecular cyclization and amination sequence. This document provides detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery. The 3-amino-1-benzofuran-2-carboxylate core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This note outlines a practical and efficient synthetic strategy for this compound, designed for ease of implementation in a standard organic chemistry laboratory.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, commencing with the Williamson ether synthesis of 5-bromosalicylaldehyde and ethyl chloroacetate to yield the intermediate, Ethyl 2-(5-bromo-2-formylphenoxy)acetate. The second step involves a novel, proposed intramolecular cyclization and amination of this intermediate to afford the final product.

A 5-bromosalicylaldehyde B Ethyl 2-(5-bromo-2-formylphenoxy)acetate (Intermediate) A->B Step 1: O-Alkylation (Ethyl chloroacetate, K2CO3, DMF) C This compound (Final Product) B->C Step 2: Proposed Intramolecular Cyclization & Amination

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

This procedure is adapted from established protocols for similar O-alkylation reactions.

Materials:

  • 5-bromosalicylaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add ethyl chloroacetate (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Step 2: Proposed Synthesis of this compound

This proposed method is based on synthetic strategies for analogous 3-aminobenzofurans.

Materials:

  • Ethyl 2-(5-bromo-2-formylphenoxy)acetate

  • An appropriate nitrogen source (e.g., hydroxylamine hydrochloride followed by a reducing agent, or a combination of reagents to facilitate a reductive cyclization)

  • Suitable solvent (e.g., ethanol, methanol)

  • Base (e.g., sodium acetate, pyridine)

Proposed Procedure (Conceptual):

  • Dissolve Ethyl 2-(5-bromo-2-formylphenoxy)acetate (1.0 eq.) in a suitable solvent.

  • Treat the solution with a nitrogen source and a catalyst or reagent that promotes intramolecular cyclization and formation of the amino group. The specific reagents and conditions would require experimental optimization.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography. A known protocol for a similar compound suggests recrystallization from ethanol.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1: Ethyl 2-(5-bromo-2-formylphenoxy)acetateStep 2: this compound
Molecular Formula C₁₁H₁₁BrO₄C₁₁H₁₀BrNO₃
Molecular Weight 287.11 g/mol 284.11 g/mol
Expected Yield > 80%70-90% (based on analogous reactions)
Appearance White to off-white solidCrystalline solid
Melting Point Not reported, expected to be a low-melting solid154-156 °C[1][2]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the proposed synthetic protocol.

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Proposed Synthesis of Final Product A Dissolve 5-bromosalicylaldehyde in anhydrous DMF B Add anhydrous K2CO3 and stir A->B C Add ethyl chloroacetate B->C D Heat reaction mixture (80-90 °C) C->D E Workup and Purification (EtOAc, Brine, Chromatography) D->E F Dissolve intermediate in a suitable solvent E->F Proceed to next step G Add nitrogen source and cyclization promoter F->G H Monitor reaction by TLC G->H I Aqueous workup and Extraction H->I J Purification (Recrystallization/Chromatography) I->J

Caption: Detailed workflow for the proposed synthesis.

Conclusion

This application note provides a comprehensive, albeit proposed, guide for the synthesis of this compound from 5-bromosalicylaldehyde. The outlined protocols are based on well-established chemical transformations and offer a solid foundation for researchers to produce this valuable compound. The provided data and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of the proposed second step may be necessary to achieve the desired yield and purity.

References

One-Pot Synthesis of Substituted 3-Aminobenzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminobenzofurans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. Traditional multi-step synthetic routes to these scaffolds can be inefficient and time-consuming. This document outlines several effective and streamlined one-pot methodologies for the synthesis of substituted 3-aminobenzofurans and their derivatives, offering advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse compound libraries.

Method 1: Tandem A³ Coupling and Cycloisomerization

This method utilizes a copper-catalyzed three-component reaction of a salicylaldehyde, a secondary amine, and a terminal alkyne to afford 3-aminobenzofurans. The reaction proceeds through a tandem sequence of A³ coupling followed by cycloisomerization.

Comparative Data for Tandem A³ Coupling and Cycloisomerization
EntrySalicylaldehydeAmineAlkyneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1SalicylaldehydeMorpholinePhenylacetyleneCuFe₂O₄ / Cs₂CO₃1,4-Dioxane80-96[1]
25-BromosalicylaldehydeMorpholinePhenylacetyleneCuFe₂O₄ / Cs₂CO₃1,4-Dioxane80-94[1]
33,5-DichlorosalicylaldehydePiperidinePhenylacetyleneCuFe₂O₄ / Cs₂CO₃1,4-Dioxane80-85[1]
4SalicylaldehydePyrrolidine4-EthynyltolueneCuFe₂O₄ / Cs₂CO₃1,4-Dioxane80-91[1]
5SalicylaldehydeMorpholinePhenylacetyleneCuIDeep Eutectic Solvent807Good[2]
6SalicylaldehydeSecondary AminesCalcium Carbide----Satisfactory[2]

Note: The use of calcium carbide serves as a solid source of acetylene, avoiding the handling of flammable acetylene gas.[2]

Experimental Protocol: CuFe₂O₄-Catalyzed Synthesis[1]
  • To a reaction vessel, add salicylaldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), a cyclic secondary amine (1.5 mmol), CuFe₂O₄ catalyst, and Cs₂CO₃ (as a base) in 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product using standard work-up and purification procedures (e.g., extraction and column chromatography).

The CuFe₂O₄ catalyst is magnetically recoverable and can be reused multiple times with minimal loss of activity.[1]

Workflow and Proposed Mechanism

G cluster_A3 A³ Coupling cluster_Cyclization 5-exo-dig Cyclization & Rearrangement Salicylaldehyde Salicylaldehyde Iminium Iminium Intermediate Salicylaldehyde->Iminium Amine Secondary Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Acetylide Species Alkyne->Acetylide Base Propargylamine Propargylamine Intermediate Iminium->Propargylamine Acetylide->Propargylamine Cyclized_Intermediate Cyclized Intermediate Propargylamine->Cyclized_Intermediate CuFe₂O₄ Final_Product α-Substituted 2-Benzofuranmethamine Cyclized_Intermediate->Final_Product 1,3-Allylic Rearrangement Catalyst CuFe₂O₄ Cs₂CO₃ Catalyst->Iminium Catalyst->Acetylide Catalyst->Cyclized_Intermediate

Caption: Workflow for the CuFe₂O₄-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines.

Method 2: Isocyanide-Based Multicomponent Reaction

This approach describes a multicomponent reaction (MCR) for the synthesis of 2-imino-3-aminobenzofurans from salicylaldehyde, various amines, and p-toluenesulfonylmethyl isocyanide (TosMIC).[3]

Comparative Data for Isocyanide-Based MCR
EntryAmineTime (h)Yield (%)Reference
14-Aminophenol385[3]
2Aniline2470[3]
34-Chloroaniline1275[3]
44-Bromoaniline1278[3]
54-Iodoaniline1280[3]
64-Nitroaniline2465[3]
Experimental Protocol[3]
  • Add salicylaldehyde (2.00 mmol) to a solution of the amine (1.00 mmol) in methanol (15 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.20 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the time specified in the table (3–24 h).

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with hexane to yield the final product.

Proposed Reaction Pathway

G Salicylaldehyde Salicylaldehyde Schiff_Base Schiff Base Salicylaldehyde->Schiff_Base Amine Amine Amine->Schiff_Base TosMIC TosMIC Intermediate_1 TosMIC Adduct TosMIC->Intermediate_1 Schiff_Base->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Final_Product 2-Imino-3-aminobenzofuran Intermediate_2->Final_Product Elimination of TsH & Rearrangement

Caption: Proposed pathway for the synthesis of 2-imino-3-aminobenzofurans via MCR.

Method 3: Tandem SNAr-Cyclocondensation for Fluorinated Derivatives

A method for synthesizing novel fluorinated 3-aminobenzofurans involves a tandem SNAr-cyclocondensation reaction between 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds using DBU as a base.[4][5]

Comparative Data for Fluorinated 3-Aminobenzofuran Synthesis
EntryPerfluorobenzonitrile Substituentα-Hydroxycarbonyl CompoundYield (%)Reference
14-(1H-Benzo[d]imidazol-1-yl)2-Hydroxy-1-phenylethanone72[5]
24-Morpholino2-Hydroxy-1-phenylethanone83[5]
34-(Piperidin-1-yl)2-Hydroxy-1-(4-methoxyphenyl)ethanone80[5]
44-(Cyclopentylamino)2-Hydroxy-1-(4-methoxyphenyl)ethanone65[5]
54-(Pyrrolidin-1-yl)1-Hydroxy-1-phenylpropan-2-one55[5]
Experimental Protocol[5]
  • Combine the 4-substituted perfluorobenzonitrile, the α-hydroxycarbonyl compound, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent.

  • Stir the reaction mixture, monitoring its progress by TLC.

  • Upon completion, perform an appropriate aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Experimental Workflow

G Start Starting Materials: - 4-Substituted Perfluorobenzonitrile - α-Hydroxycarbonyl Compound - DBU (Base) Reaction Tandem Reaction: 1. S_NAr Reaction 2. Intramolecular Cyclocondensation Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Fluorinated 3-Aminobenzofuran Purification->Product G Donor N-Substituted (ortho-hydroxy)aryl Glycine Ester Michael_Adduct Michael Adduct Intermediate Donor->Michael_Adduct Acceptor α,β-Unsaturated Carbonyl Compound Acceptor->Michael_Adduct Base Cs₂CO₃ Base->Michael_Adduct Promotes Michael Addition Product 3-Alkyl-3-N-substituted Aminobenzofuran-2(3H)-one Michael_Adduct->Product Intramolecular Lactonization

References

reaction mechanism for the cyclization of 3-aminobenzofuran esters

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Reaction Mechanism for the Cyclization of 3-Aminobenzofuran Esters

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms for the synthesis of complex heterocyclic structures is paramount. This document provides a detailed overview of the cyclization of 3-aminobenzofuran esters, a key reaction in the synthesis of novel fused heterocyclic compounds with potential therapeutic applications. The focus is on the Gould-Jacobs reaction, a robust method for constructing a pyridinone ring fused to the benzofuran core, leading to the formation of benzofuro[3,2-b]pyridinone derivatives. These scaffolds are of significant interest in medicinal chemistry. For instance, N-ethylpyridone-3-carboxylic acid derived from this core structure has demonstrated antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium[1].

Reaction Mechanism: The Gould-Jacobs Pathway

The cyclization of 3-aminobenzofuran esters to form benzofuro[3,2-b]pyridinones typically proceeds via the Gould-Jacobs reaction. This reaction involves the condensation of an aniline (in this case, the 3-aminobenzofuran ester) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][3]

The mechanism can be broken down into the following key steps:

  • Condensation: The reaction initiates with a nucleophilic attack of the amino group of the 3-aminobenzofuran ester onto the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, an anilidomethylenemalonate derivative.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating. This step is often the rate-determining step and requires high temperatures, which can be achieved efficiently using microwave irradiation.[4] This electrocyclization results in the formation of the fused pyridinone ring.

  • Tautomerization: The cyclized product exists in keto-enol tautomeric forms, with the 4-oxo form generally being more stable.[2]

  • Saponification and Decarboxylation (Optional): If the final desired product is the corresponding quinolinol without the ester group, the reaction is followed by saponification of the ester to a carboxylic acid and subsequent decarboxylation, usually by heating.[2]

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction can be influenced by reaction conditions such as temperature and reaction time. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[4] Below is a table summarizing the effect of reaction conditions on the yield of a model Gould-Jacobs reaction.

EntryStarting MaterialReagentConditionsReaction TimeYield (%)
1AnilineDiethyl ethoxymethylenemalonate250 °C (Microwave)1 min1
2AnilineDiethyl ethoxymethylenemalonate300 °C (Microwave)1 min37
3AnilineDiethyl ethoxymethylenemalonate250 °C (Microwave)10 min1
4AnilineDiethyl ethoxymethylenemalonate300 °C (Microwave)10 min28
5AnilineDiethyl ethoxymethylenemalonate300 °C (Microwave)5 min47

Data adapted from a representative Gould-Jacobs reaction protocol. Yields are for the isolated product after purification.[4]

Experimental Protocols

Synthesis of Ethyl 1,4-dihydro-4-oxo[1]benzofuro[3,2-b]pyridine-3-carboxylate

This protocol is based on the application of the Gould-Jacobs reaction to a 3-aminobenzofuran ester.[1]

Materials:

  • Potassium 3-amino-[1]benzofuran-2-carboxylate

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether or paraffin oil) or a microwave synthesis system

  • Acetonitrile (for washing)

Procedure:

  • In a microwave-safe vial equipped with a magnetic stir bar, combine potassium 3-amino-[1]benzofuran-2-carboxylate (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).

  • If using conventional heating, add a high-boiling point solvent and heat the mixture to 250-300 °C. Monitor the reaction by TLC.

  • If using microwave irradiation, heat the mixture to 250-300 °C for a specified time (e.g., 5-10 minutes).[4]

  • After the reaction is complete (as indicated by TLC or HPLC-MS), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash it with ice-cold acetonitrile (2 x 5 mL).

  • Dry the resulting solid under vacuum to obtain the pure ethyl 1,4-dihydro-4-oxo[1]benzofuro[3,2-b]pyridine-3-carboxylate. The purity is expected to be >95%.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this application note.

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization A 3-Aminobenzofuran Ester C Anilidomethylenemalonate Intermediate A->C + B Diethyl ethoxymethylenemalonate B->C - EtOH D Benzofuro[3,2-b]pyridinone (Keto form) C->D Heat (Δ) E Benzofuro[3,2-b]pyridinone (Enol form) D->E Tautomerization E->D

Caption: Reaction mechanism for the Gould-Jacobs cyclization.

Experimental_Workflow start Start mix Mix 3-aminobenzofuran ester and diethyl ethoxymethylenemalonate start->mix heat Heat (Microwave or Conventional) mix->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Cold Acetonitrile filter->wash dry Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a versatile heterocyclic building block. The strategic placement of an amino, a bromo, and an ester group on the benzofuran scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential biological activities. This document outlines key applications, detailed experimental protocols, and data for the synthesis of various derivatives.

Introduction to a Privileged Scaffold

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The benzofuran core is a prevalent motif in numerous natural products and pharmacologically active molecules, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of three distinct functional groups on this building block—a nucleophilic amino group, an ester for further modification, and a bromine atom for cross-coupling reactions—offers a powerful platform for the construction of diverse molecular architectures.

Key Synthetic Applications

The reactivity of this compound can be harnessed in several key synthetic transformations:

  • N-Functionalization: The 3-amino group serves as a versatile handle for acylation, alkylation, and the formation of various nitrogen-containing heterocycles.

  • Synthesis of Fused Heterocyclic Systems: The ortho-relationship of the amino and ester functionalities allows for the construction of fused pyrimidine rings, leading to the formation of benzofuro[3,2-d]pyrimidines, a class of compounds with demonstrated biological potential.[1][3]

  • Carbon-Carbon Bond Formation: The 5-bromo substituent is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl moieties to the benzofuran core.[4][5]

Experimental Protocols and Data

Synthesis of the Building Block: this compound

A reliable method for the synthesis of the title compound has been reported with a high yield.[6][7]

Reaction Scheme:

Synthesis_of_Building_Block start 5-bromo-2-hydroxybenzonitrile + Ethyl chloroacetate reagents K2CO3, DMF start->reagents product This compound reagents->product Reflux, 90 min

Caption: Synthesis of the title building block.

Protocol:

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of dimethylformamide (DMF) is refluxed for 90 minutes.[6] After cooling, the potassium carbonate is removed by filtration. Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of the product. The solid is filtered, dried, and recrystallized from ethanol.[6]

Quantitative Data:

ProductYieldMelting Point (°C)Reference
This compound87%154-156[6]
Application 1: N-Acylation

The amino group can be readily acylated to introduce a variety of substituents. A representative example is the reaction with ethyl chloroformate.[8]

Reaction Scheme:

N_Acylation start This compound reagents Ethyl chloroformate, K2CO3, Benzene start->reagents product Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate reagents->product Reflux, 8 h

Caption: N-acylation of the building block.

Protocol:

A mixture of this compound (2.84 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and ethyl chloroformate (5 mL) in dry benzene (30 mL) is heated under reflux for 8 hours.[8] The reaction mixture is then filtered to remove potassium salts. The filtrate is concentrated to furnish the desired product as a yellow solid, which is then recrystallized from ethanol.[9]

Quantitative Data:

ProductYieldMelting Point (°C)Reference
Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate84%93-94[9]
Application 2: Synthesis of Fused Benzofuro[3,2-d]pyrimidines (Proposed)

The synthesis of benzofuro[3,2-d]pyrimidines from related 3-aminobenzofuran-2-carboxamides is well-documented.[1][10] While a direct protocol from the ethyl ester is not available, a two-step approach is proposed.

Proposed Synthetic Workflow:

Fused_Pyrimidine_Synthesis start This compound step1 Amidation with NH3 or equivalent start->step1 intermediate 3-amino-5-bromo-1-benzofuran-2-carboxamide step1->intermediate step2 Cyclization with aldehyde/formamide intermediate->step2 product 8-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives step2->product

Caption: Proposed workflow for fused pyrimidines.

This synthetic route opens the door to a class of compounds with potential applications in medicinal chemistry, as benzofuro[3,2-d]pyrimidines have been investigated for their antimicrobial and anticancer activities.[1][3]

Application 3: Suzuki-Miyaura Cross-Coupling (Proposed)

The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.[11][12] This reaction significantly expands the molecular diversity achievable from this building block. While a specific protocol for the title compound is not detailed in the searched literature, a general procedure for a similar substrate, methyl 5-bromobenzofuran-2-carboxylate, is available and can be adapted.[13]

General Reaction Scheme:

Suzuki_Coupling start This compound + Arylboronic acid reagents Pd catalyst, Base, Solvent start->reagents product Ethyl 3-amino-5-aryl-1-benzofuran-2-carboxylate reagents->product Heat

Caption: General scheme for Suzuki-Miyaura coupling.

Adaptable Protocol:

To a mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), and a base such as Cs2CO3 (2 mmol) in a suitable solvent like toluene (3 mL), a palladium catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%) is added.[4] The reaction mixture is then heated, potentially under microwave irradiation, until completion.[4] The product can be isolated and purified using standard chromatographic techniques.

Application 4: Sonogashira Coupling (Proposed)

Similar to the Suzuki coupling, the 5-bromo position can be functionalized using the Sonogashira reaction to introduce alkyne moieties, which are valuable handles for further transformations, including click chemistry.[5][14]

General Reaction Scheme:

Sonogashira_Coupling start This compound + Terminal alkyne reagents Pd catalyst, Cu(I) co-catalyst, Base, Solvent start->reagents product Ethyl 3-amino-5-(alkynyl)-1-benzofuran-2-carboxylate reagents->product Heat

Caption: General scheme for Sonogashira coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex heterocyclic molecules. Its strategic functionalization allows for the exploration of diverse chemical space, making it an important tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols and data presented here provide a solid foundation for the utilization of this compound in the development of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity is encouraged to unlock its full potential in the synthesis of innovative compounds.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, making them a significant focus in medicinal chemistry.[2][3] Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a versatile starting material for the synthesis of a diverse library of benzofuran derivatives. The presence of a reactive amino group at the C-3 position and a bromo substituent at the C-5 position allows for facile derivatization through various chemical transformations.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling reactions. These derivatizations can lead to the generation of novel compounds with potential therapeutic applications.

Derivatization Strategies

The two primary sites for derivatization on the this compound scaffold are the amino group at the 3-position and the bromo group at the 5-position.

  • N-Acylation at the 3-position: The amino group can be readily acylated with various acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This modification can significantly impact the compound's physicochemical properties and biological activity.

  • Suzuki-Miyaura Cross-Coupling at the 5-position: The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of aryl or heteroaryl groups. This is a powerful method for creating biaryl structures, which are common in pharmacologically active molecules.[4]

Biological Significance of Derivatives

Derivatives of the 3-aminobenzofuran scaffold have shown promising activity in several therapeutic areas:

  • Anticancer Activity: Many benzofuran derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[5] Some have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7]

  • Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[8] Derivatization can lead to new antimicrobial agents to combat drug-resistant pathogens.

  • Alzheimer's Disease: Certain 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from the literature for the synthesis of the title compound.[6][10]

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzonitrile (0.01 mol) in DMF (5 mL), add ethyl chloroacetate (0.01 mol) and potassium carbonate (0.02 mol).

  • Reflux the reaction mixture for 90 minutes.

  • After cooling, filter the mixture to remove potassium carbonate.

  • Add crushed ice to the filtrate with constant stirring to precipitate the product.

  • Filter the solid, dry it, and recrystallize from ethanol to obtain this compound.

  • Expected yield: ~87%.[6][10]

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the starting material.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous pyridine or dichloromethane (DCM) as solvent

  • Triethylamine (Et₃N) (1.2 eq, if using DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • If using DCM, add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylated derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.[11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl derivative.

Data Presentation

The following tables summarize representative biological activity data for derivatives of the benzofuran scaffold. This data can serve as a benchmark for newly synthesized compounds based on the provided protocols.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
12b Amide derivative of 3-methyl-benzofuran-2-carboxylic acidA549 (Lung)0.858[5]
10d Amide derivative of 3-methyl-benzofuran-2-carboxylic acidMCF7 (Breast)2.07[5]
6d Chalcone derivativeVEGFR-20.001[2]
4 Bromovisnagin derivativeVarious3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[2]
28g 3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01[11]
28g 3-Amidobenzofuran derivativeHCT-116 (Colon)5.20[11]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDModificationMicroorganismMIC (µg/mL)Reference
III Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria50 - 200[8]
IV Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria50 - 200[8]
VI Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria50 - 200[8]
VI Halogenated 3-benzofurancarboxylic acid derivativeCandida albicans100[8]
III Halogenated 3-benzofurancarboxylic acid derivativeCandida albicans100[8]
7d O-propylketoxime derivativeStaphylococcus aureus-[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_acylation N-Acylation cluster_suzuki Suzuki Coupling cluster_evaluation Biological Evaluation start 5-bromo-2-hydroxybenzonitrile reagents1 Ethyl chloroacetate, K₂CO₃, DMF product Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate reagents1->product Reflux acylated_product N-Acyl Derivative product->acylated_product Protocol 2 suzuki_product 5-Aryl Derivative product->suzuki_product Protocol 3 acyl_reagent Acyl Chloride/ Anhydride anticancer Anticancer Assays acylated_product->anticancer antimicrobial Antimicrobial Assays acylated_product->antimicrobial suzuki_reagent Arylboronic Acid, Pd Catalyst, Base suzuki_product->anticancer suzuki_product->antimicrobial

Caption: Experimental workflow for the synthesis and derivatization of this compound for biological evaluation.

logical_relationship cluster_modification Chemical Modification cluster_application Drug Discovery Applications start Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate n_acylation N-Acylation (Position 3) start->n_acylation suzuki Suzuki Coupling (Position 5) start->suzuki library Diverse Library of Benzofuran Derivatives n_acylation->library suzuki->library anticancer Anticancer Agents library->anticancer antimicrobial Antimicrobial Agents library->antimicrobial alzheimers Alzheimer's Therapeutics library->alzheimers

Caption: Logical relationship of synthesis and application in drug development.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation/ Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by benzofuran derivatives.

References

Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including the benzofuran core, a reactive amino group, and a bromine atom, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of novel therapeutic agents, particularly focusing on anticancer and antimicrobial applications. The benzofuran moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to exhibit a wide spectrum of pharmacological activities.[1] The presence of the amino group at the 3-position and the bromine atom at the 5-position of the benzofuran ring offers strategic points for chemical modification, allowing for the generation of libraries of derivatives with tailored biological profiles.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of fused heterocyclic systems, most notably benzofuro[3,2-d]pyrimidines. These fused ring systems have demonstrated significant potential as anticancer and antimicrobial agents.

Anticancer Applications

Derivatives of this compound have been investigated for their potential as anticancer agents, with a particular focus on the inhibition of key signaling pathways involved in tumor growth and proliferation. The synthesized benzofuro[3,2-d]pyrimidine derivatives have shown promising activity against various cancer cell lines.

One of the key mechanisms of action for these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. Several benzofuro[2,3-d]pyrimidine derivatives have been identified as potent EGFR tyrosine kinase inhibitors.

Antimicrobial Applications

The benzofuran scaffold is a known constituent of compounds with antimicrobial properties. Derivatives synthesized from this compound have been evaluated for their activity against a range of bacterial and fungal pathogens. The incorporation of the pyrimidine ring and further substitutions on this fused system have been shown to modulate the antimicrobial spectrum and potency.

Data Presentation

Table 1: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
4a HepG20.70[1]
12c HepG24.5[1]
12c HeLa38.5[1]
12c Bel-7402Not specified[1]
5h A4315.1[2]
5h A54912.3[2]
5k A431Not specified[2]
5k A549Not specified[2]
5r A431Not specified[2]
5r A549Not specified[2]
Table 2: Antimicrobial Activity of Benzofuro[3,2-d]pyrimidine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
4g S. aureusNot specified (Superior activity)[3]
4e S. aureusNot specified (Superior activity)[3]
4g E. coliNot specified (Superior activity)[3]
4e E. coliNot specified (Superior activity)[3]
4g C. albicansNot specified (Superior activity)[3]
4e C. albicansNot specified (Superior activity)[3]
Halogenated Pyrrolopyrimidine S. aureus8[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

Procedure:

  • A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of DMF is refluxed for 90 minutes.[5][6]

  • After cooling, the potassium carbonate is removed by filtration.

  • Crushed ice is added to the filtrate with constant stirring.

  • The solid that separates is filtered, dried, and recrystallized from ethanol.

  • The yield of the title compound is approximately 87%.[5][6]

Protocol 2: Synthesis of 3-amino-5-bromo-1-benzofuran-2-carboxamide

This protocol describes the conversion of the ethyl ester to the corresponding carboxamide, a key intermediate for cyclization reactions.

Materials:

  • This compound

  • Ammonia solution (concentrated)

  • Ethanol

Procedure:

  • This compound (0.01 mol) is dissolved in ethanol.

  • Concentrated ammonia solution is added in excess.

  • The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield 3-amino-5-bromo-1-benzofuran-2-carboxamide.

Protocol 3: Synthesis of 8-bromo-2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines the cyclization of the amino-carboxamide with aromatic aldehydes to form the fused pyrimidine ring.

Materials:

  • 3-amino-5-bromo-1-benzofuran-2-carboxamide

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Concentrated Hydrochloric acid (catalytic amount)

Procedure:

  • A mixture of 3-amino-5-bromo-1-benzofuran-2-carboxamide (0.002 mol) in ethanol (10 mL), the respective aromatic aldehyde (0.002 mol), and a catalytic amount of concentrated HCl (0.05 mL) is prepared.[3]

  • The reaction mixture is heated under reflux for 4 hours.[3]

  • After cooling, the precipitated solid is filtered, washed with ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent to afford the pure 8-bromo-2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized benzofuran derivatives

  • Cancer cell lines (e.g., HepG2, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations.

  • The cells are treated with the compounds at different concentrations and incubated for 48-72 hours.

  • After the incubation period, MTT solution is added to each well and incubated for another 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate intermediate 3-amino-5-bromo- 1-benzofuran-2-carboxamide start->intermediate Ammonolysis product Benzofuro[3,2-d]pyrimidine Derivatives intermediate->product Cyclization anticancer Anticancer Activity (MTT Assay) product->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) product->antimicrobial

Caption: Synthetic and biological evaluation workflow for derivatives of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Benzofuro[3,2-d]pyrimidine Derivative inhibitor->egfr Inhibition

Caption: Proposed mechanism of action for anticancer benzofuro[3,2-d]pyrimidine derivatives via EGFR signaling pathway inhibition.

References

Application Notes & Protocols for Investigating the Anti-inflammatory Potential of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial evaluation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a potential anti-inflammatory agent. The protocols outlined below are based on established methodologies and findings from research on structurally related benzofuran derivatives, which have shown promise in modulating key inflammatory pathways.[1][2][3][4][5]

1. Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory properties.[2][4][6] Several studies have demonstrated that benzofuran scaffolds can effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).[1][3] The underlying mechanism for these effects is often linked to the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1][3]

This compound is a benzofuran derivative whose anti-inflammatory potential has not been extensively studied. Its structure, featuring an amino group at the C-3 position and a bromine atom at the C-5 position, suggests the potential for unique biological activity. The ester group at the C-2 position is also a key site for the biological activity of benzofuran compounds.[2] These notes provide detailed protocols for a systematic investigation of its anti-inflammatory effects, from initial in vitro screening to more complex cell-based assays.

2. Postulated Mechanism of Action

Based on the literature for related benzofuran compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways, such as NF-κB and MAPK, leading to a downstream reduction in the expression and release of pro-inflammatory mediators.

putative_moa cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus Test_Compound Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate Test_Compound->MAPK Inhibits (?) Test_Compound->IKK Inhibits (?) Gene_Expression Gene Transcription NFkB_nucleus->Gene_Expression Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) Gene_Expression->Mediators

Caption: Postulated mechanism of anti-inflammatory action.

3. Experimental Protocols

The following protocols describe a tiered approach to evaluating the anti-inflammatory properties of this compound.

3.1. Synthesis of this compound

A published synthesis method can be followed.[7][8]

  • Materials: 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, potassium carbonate, dimethylformamide (DMF), ethanol.

  • Procedure:

    • A mixture of 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and potassium carbonate (0.02 mol) in DMF (5 ml) is refluxed for 90 minutes.[7][8]

    • The potassium carbonate is removed by filtration.

    • Crushed ice is added to the filtrate with constant stirring to precipitate the product.

    • The solid is filtered, dried, and recrystallized from ethanol.[7][8]

3.2. In Vitro Anti-inflammatory Assays

These initial screening assays are crucial for determining the compound's potential and guiding further studies.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (MTT Assay) NO_Production Nitric Oxide (NO) Inhibition Assay (Griess Assay) Cytotoxicity->NO_Production Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Production->Pro_inflammatory_Cytokines COX_Inhibition COX-2 Expression Analysis (Western Blot) Pro_inflammatory_Cytokines->COX_Inhibition NFkB_Translocation NF-κB Translocation (Immunofluorescence) COX_Inhibition->NFkB_Translocation MAPK_Phosphorylation MAPK Pathway Activation (Western Blot for p-ERK, p-JNK, p-p38) NFkB_Translocation->MAPK_Phosphorylation

Caption: Tiered experimental workflow for in vitro evaluation.

3.2.1. Cell Culture

  • Murine macrophage cell line RAW 264.7 is a suitable model for these studies.

  • Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

3.2.2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to the vehicle control.

3.2.3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.[9]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix the supernatant with Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.2.4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Objective: To quantify the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Protocol:

    • Culture and treat RAW 264.7 cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

3.2.5. COX-2 Expression Analysis (Western Blot)

  • Objective: To determine if the compound inhibits the expression of the pro-inflammatory enzyme COX-2.

  • Protocol:

    • Treat RAW 264.7 cells with the test compound and LPS as previously described.

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

3.3. Mechanism of Action Studies

3.3.1. NF-κB Nuclear Translocation (Immunofluorescence)

  • Objective: To visualize the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Protocol:

    • Grow RAW 264.7 cells on coverslips.

    • Pre-treat with the test compound, then stimulate with LPS.

    • Fix, permeabilize, and block the cells.

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

3.3.2. MAPK Pathway Activation (Western Blot)

  • Objective: To investigate the effect of the compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38).[1]

  • Protocol:

    • Treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes).

    • Perform Western blotting as described for COX-2, using primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38.

4. Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterIC50 (µM)Max Inhibition (%) at [Concentration]
Cytotoxicity Cell Viability> [Highest Conc. Tested]
NO Production Nitrite Concentration
Cytokine Release TNF-α
IL-6

IC50 values should be calculated from dose-response curves.

Table 2: Effect on Protein Expression and Phosphorylation

Target ProteinTreatmentRelative Expression/Phosphorylation (Fold Change vs. LPS)
COX-2 LPS1.00
LPS + Compound [X µM]
p-ERK LPS1.00
LPS + Compound [X µM]
p-JNK LPS1.00
LPS + Compound [X µM]
p-p38 LPS1.00
LPS + Compound [X µM]

Data should be normalized to a loading control and expressed as a fold change relative to the LPS-treated group.

These application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-inflammatory therapeutic agent. The successful completion of these protocols will provide valuable insights into its efficacy, potency, and mechanism of action, thereby informing the decision for further preclinical development.

References

Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a Versatile Scaffold for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a key building block for the synthesis of a diverse range of novel heterocyclic compounds. The inherent functionalities of this scaffold, namely the ortho-amino ester, provide a versatile platform for the construction of fused pyrimidines, pyridines, and other heterocyclic systems with significant potential in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Synthesis of the Core Scaffold: this compound

The starting material can be efficiently synthesized from commercially available precursors. The following protocol is based on established literature procedures.

Experimental Protocol:

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1.07 mL, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 5 mL of dimethylformamide (DMF) is refluxed for 90 minutes. After cooling, the potassium carbonate is removed by filtration. Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of a solid. The solid is collected by filtration, dried, and recrystallized from ethanol to yield this compound.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic positioning of the amino and ester groups in this compound allows for its use in various cyclization reactions to form fused heterocyclic systems.

Synthesis of Benzofuro[3,2-d]pyrimidines

Benzofuro[3,2-d]pyrimidines are a class of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[6][7] The ortho-amino ester functionality of the scaffold can be utilized to construct the fused pyrimidine ring.

This protocol describes the cyclization of the amino ester with formamide to yield the corresponding pyrimidinone derivative.

Experimental Protocol:

A mixture of this compound (2.84 g, 0.01 mol) and formamide (15 mL) is heated at 150-160 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford 8-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one.

The reaction with guanidine hydrochloride provides a direct route to 2,4-diaminobenzofuropyrimidines.

Experimental Protocol:

To a solution of this compound (2.84 g, 0.01 mol) in a suitable solvent such as 2-ethoxyethanol or DMF, guanidine hydrochloride (1.91 g, 0.02 mol) and a base such as sodium ethoxide (1.36 g, 0.02 mol) are added. The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized to give 2,4-diamino-8-bromo-benzofuro[3,2-d]pyrimidine.

G

Synthesis of Benzofuro[3,2-b]pyridines

The Friedländer annulation offers a classical and effective method for the synthesis of quinoline and related pyridine-fused systems. This approach can be adapted to synthesize benzofuro[3,2-b]pyridines from this compound by reacting it with compounds containing a reactive methylene group adjacent to a carbonyl.

This protocol outlines the reaction with ethyl acetoacetate.

Experimental Protocol:

A mixture of this compound (2.84 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in a high-boiling solvent such as diphenyl ether is heated at 240-250 °C for 30-60 minutes. Alternatively, the reaction can be carried out in the presence of a catalytic amount of a strong acid like polyphosphoric acid (PPA) or sulfuric acid at a lower temperature (120-140 °C). After cooling, the reaction mixture is triturated with petroleum ether, and the resulting solid is collected by filtration and recrystallized to yield the desired benzofuro[3,2-b]pyridine derivative.

G

Data Presentation

The following tables summarize representative yields and biological activities for heterocyclic compounds derived from 3-aminobenzofuran precursors. While not all examples start from the exact bromo-substituted ethyl ester, they demonstrate the synthetic potential of this scaffold.

Table 1: Synthesis of Benzofuro[3,2-d]pyrimidines
ProductReagentsReaction ConditionsYield (%)Reference
8-Bromo-2-(substituted phenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one3-Amino-5-bromo-benzofuran-2-carboxamide, Aromatic aldehyde, HClEthanol, Reflux, 4h65-80[6][7]
8-Bromo-4-chloro-2-(substituted phenyl)benzofuro[3,2-d]pyrimidine8-Bromo-2-(substituted phenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, POCl₃Reflux, 1h70-85[6][7]
Table 2: Antimicrobial Activity of Benzofuro[3,2-d]pyrimidine Derivatives
CompoundTest OrganismActivity (Zone of Inhibition, mm)Reference
8-Bromo-2-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-oneS. aureus18[6]
E. coli20[6]
C. albicans16[6]
8-Bromo-2-(4-bromophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-oneS. aureus22[6]
E. coli24[6]
C. albicans20[6]
Table 3: Cytotoxic Activity of Benzofuro[3,2-b]pyridine Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16bRaji (Burkitt's lymphoma)0.89[3]
HL60 (promyelocytic leukemia)1.24[3]
K562 (chronic myelogenous leukemia)2.17[3]

Logical Workflow for Drug Discovery

The utilization of this compound as a scaffold in a drug discovery program can be visualized as a logical workflow.

G

These application notes highlight the significant potential of this compound as a readily accessible and versatile scaffold for the generation of diverse heterocyclic libraries for drug discovery and development. The provided protocols serve as a starting point for the exploration of novel chemical space around the privileged benzofuran core.

References

Application Notes and Protocols for the Functionalization of the Amino Group in Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical functionalizations of the primary amino group of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzofuran derivatives. The functionalization of the 3-amino group allows for the synthesis of a wide array of derivatives, including amides, sulfonamides, N-alkylated, and N-arylated compounds, as well as the generation of diazonium salts for further transformations.

These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of novel benzofuran-based compounds for potential therapeutic applications.

N-Acylation of the Amino Group

The N-acylation of this compound is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. This reaction is widely used to synthesize a variety of derivatives with potential biological activities. The resulting N-acyl compounds can exhibit altered physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.

Two common N-acylation reactions are presented: reaction with ethyl chloroformate to yield a carbamate derivative, and reaction with acetyl chloride to produce an acetamide derivative.

N-Ethoxycarbonylation

This protocol describes the reaction with ethyl chloroformate to introduce an ethoxycarbonyl group.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq.) in dry benzene.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the suspension.

  • Addition of Acylating Agent: Add ethyl chloroformate (a suitable excess) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium salts.

    • Wash the collected salts with dry benzene.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate as a yellow solid.[1]

N-Acetylation

This protocol describes the reaction with acetyl chloride to introduce an acetyl group.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a dry round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), to the solution and cool to 0 °C.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 eq.) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate.

Quantitative Data for N-Acylation Reactions:

Product NameReagentsSolventBaseYieldMelting Point (°C)Reference
Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylateThis compound, Ethyl chloroformateBenzenePotassium carbonate84%93-94[1]
Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylateThis compound, Acetyl chlorideDCM/THFTriethylamine/PyridineN/AN/A

N/A: Data not available in the searched literature.

Experimental Workflow for N-Acylation:

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (this compound) add_base Add Base (e.g., K2CO3, Triethylamine) start->add_base add_acyl Add Acylating Agent (e.g., Ethyl Chloroformate, Acetyl Chloride) add_base->add_acyl react Stir/Reflux (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Quenching, Extraction, Washing) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product (N-Acylated Derivative) purify->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation of the Amino Group

N-Sulfonylation involves the reaction of the primary amino group with a sulfonyl chloride, typically in the presence of a base, to form a sulfonamide. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. This functionalization can significantly impact the electronic and steric properties of the molecule.

Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane in a dry round-bottom flask.

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.05 eq.) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, filter, wash with water, and dry.

    • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (if pyridine is used as solvent), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation Reactions:

Product NameReagentsSolventBaseYieldMelting Point (°C)
Ethyl 5-bromo-3-(phenylsulfonylamino)-1-benzofuran-2-carboxylateThis compound, Benzenesulfonyl chloridePyridine/DCMPyridineN/AN/A
Ethyl 5-bromo-3-(p-tolylsulfonylamino)-1-benzofuran-2-carboxylateThis compound, p-Toluenesulfonyl chloridePyridine/DCMPyridineN/AN/A

N/A: Data not available in the searched literature for the specific starting material.

Experimental Workflow for N-Sulfonylation:

N_Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Pyridine or DCM add_sulfonyl Add Sulfonyl Chloride (e.g., Tosyl Chloride) at 0 °C start->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react workup Pour into Ice-Water (Precipitation or Extraction) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product (N-Sulfonylated Derivative) purify->product

Caption: Workflow for the N-sulfonylation of the 3-amino group.

N-Alkylation and N-Arylation of the Amino Group

Direct N-alkylation and N-arylation of the primary amino group can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the aromatic amine. However, modern cross-coupling reactions provide efficient methods for these transformations.

N-Arylation via Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Experimental Protocol (General):

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (e.g., aryl bromide or iodide) (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

    • Filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

N-Arylation via Ullmann Condensation (General Protocol)

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.

Experimental Protocol (General):

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF, DMSO, NMP).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C) with stirring for several hours to days (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry and concentrate the organic phase.

  • Purification: Purify the product by column chromatography.

Experimental Workflow for N-Arylation:

N_Arylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Material, Aryl Halide, Catalyst, Ligand, and Base add_solvent Add Dry, Degassed Solvent start->add_solvent react Heat with Stirring (Monitor by TLC/GC-MS) add_solvent->react workup Cool, Dilute, and Filter (Aqueous Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Final Product (N-Arylated Derivative) purify->product

Caption: Generalized workflow for N-arylation via cross-coupling reactions.

Diazotization of the Amino Group and Subsequent Reactions

The diazotization of the primary aromatic amine group of this compound forms a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halides or a cyano group, or azo coupling reactions to form azo dyes.

Experimental Protocol for Diazotization (General):

  • Reaction Setup: Dissolve or suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) in a beaker or flask, and cool to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period (e.g., 15-30 minutes) after the addition is complete. The resulting solution contains the diazonium salt.

Subsequent Reaction: Sandmeyer Reaction (General Protocol):

  • Preparation of Copper(I) Salt Solution: Prepare a solution of the desired copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared copper(I) salt solution with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic extract. Purify the product by distillation, recrystallization, or chromatography.

Experimental Workflow for Diazotization and Sandmeyer Reaction:

Diazotization_Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start Dissolve Starting Material in Cold Acidic Solution add_nitrite Add Cold Sodium Nitrite Solution (Keep Temp < 5 °C) start->add_nitrite diazonium Formation of Diazonium Salt add_nitrite->diazonium add_to_cu Add Diazonium Salt Solution to Copper(I) Halide Solution diazonium->add_to_cu Subsequent Reaction react Warm and Heat Gently (N2 Evolution) add_to_cu->react workup Work-up and Purification react->workup product Final Product (e.g., Halogenated Derivative) workup->product

Caption: Workflow for the diazotization and subsequent Sandmeyer reaction.

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Note and Protocol: Scale-Up Synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Benzofuran derivatives are known to possess a wide range of pharmacological properties, making them attractive scaffolds for drug discovery.[1][2] Specifically, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for conditions such as Alzheimer's disease.[1][3][4] The availability of a robust and scalable synthetic route for this intermediate is crucial for advancing preclinical studies that require significant quantities of the compound. This document provides a detailed protocol for the scale-up synthesis of this compound, addressing key considerations for producing material suitable for preclinical evaluation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a one-pot reaction involving the O-alkylation of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate, followed by an intramolecular cyclization. This method is efficient and amenable to scale-up.

Synthesis_Pathway 5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Intermediate O-alkylation Intermediate 5-bromo-2-hydroxybenzonitrile->Intermediate O-alkylation Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate Final_Product Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate Intermediate->Final_Product Intramolecular Cyclization Reagents K2CO3, DMF Reagents->Intermediate Reagents->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethanol, reagent grade

  • Crushed ice

  • Round-bottom flask or jacketed reactor of appropriate size

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Protocol for Scale-Up Synthesis (100 g Scale)

This protocol is scaled up from a reported laboratory procedure.[5][6]

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-hydroxybenzonitrile (100 g, 0.505 mol).

  • Addition of Reagents: To the flask, add anhydrous potassium carbonate (139.6 g, 1.01 mol) and anhydrous dimethylformamide (DMF, 500 mL).

  • Initiation of Reaction: Begin stirring the mixture and slowly add ethyl chloroacetate (54.3 mL, 0.505 mol) dropwise over 30 minutes at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 153°C) and maintain for 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of DMF.

    • Slowly pour the filtrate into a beaker containing 2 L of crushed ice with constant, vigorous stirring.

    • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product in a vacuum oven at 50°C.

    • Recrystallize the dried solid from ethanol to yield the pure this compound.

  • Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Quantitative Data for Scale-Up Synthesis

ParameterLaboratory Scale (1.98 g)[5][6]Scaled-Up (100 g)
Starting Material
5-bromo-2-hydroxybenzonitrile1.98 g (0.01 mol)100 g (0.505 mol)
Ethyl chloroacetate1 mL (0.01 mol)54.3 mL (0.505 mol)
Potassium carbonate2.76 g (0.02 mol)139.6 g (1.01 mol)
DMF5 mL500 mL
Reaction Conditions
TemperatureRefluxReflux
Time90 min90 min
Results
Theoretical Yield2.84 g143.5 g
Actual Yield (after recrystallization)2.47 g~125 g (projected)
Yield (%)87%~87% (projected)
Melting Point154–156 °C154–156 °C
Analytical Data
Molecular FormulaC₁₁H₁₀BrNO₃C₁₁H₁₀BrNO₃
Molecular Weight284.11 g/mol 284.11 g/mol

Scale-Up Considerations for Preclinical Studies

Transitioning from laboratory-scale synthesis to a larger scale for preclinical studies introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

Workflow for Scale-Up Synthesis

Scale_Up_Workflow cluster_0 Pre-synthesis cluster_1 Synthesis cluster_2 Post-synthesis cluster_3 Quality Control Material_Sourcing Source Starting Materials Safety_Review Conduct Process Safety Review Material_Sourcing->Safety_Review Equipment_Setup Prepare and Calibrate Equipment Safety_Review->Equipment_Setup Reaction Perform Reaction at Scale Equipment_Setup->Reaction Monitoring In-process Monitoring (TLC, HPLC) Reaction->Monitoring Workup Scaled Work-up and Isolation Monitoring->Workup Purification Large-scale Recrystallization Workup->Purification Drying Drying under GMP-like conditions Purification->Drying Analysis Full Analytical Characterization Drying->Analysis Documentation Batch Record Documentation Analysis->Documentation

Caption: Workflow for the scale-up synthesis of this compound.

Key Considerations:

  • Heat Management: The reaction is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating. A mechanical stirrer with appropriate torque is necessary.

  • Reagent Addition: The dropwise addition of ethyl chloroacetate should be carefully controlled to manage the initial exotherm.

  • Work-up and Isolation: Handling large volumes of DMF and performing the precipitation in a large volume of ice water requires appropriate equipment to ensure safety and efficiency.

  • Purification: Recrystallization from large volumes of ethanol will require large vessels and a robust filtration setup. The cooling rate during recrystallization should be controlled to obtain a consistent crystal size and purity.

  • Safety: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. A thorough process safety review should be conducted before commencing the scale-up synthesis.

  • Documentation: For preclinical studies, it is essential to maintain detailed batch records that document all starting materials, reaction conditions, and analytical results. This ensures traceability and reproducibility.

References

Troubleshooting & Optimization

purification of crude Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate by recrystallization.

Troubleshooting and FAQs

Q1: My crude product is not dissolving in the recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.

  • Insufficient Solvent: Gradually add more of the recommended solvent (e.g., ethanol) in small increments to the heated mixture until the solid dissolves completely.[1][2]

  • Solvent Choice: While ethanol is a commonly used solvent for this compound, if solubility remains an issue, consider a solvent mixture.[3][4][5] A good starting point is a solvent system in which the compound is soluble when hot but insoluble when cold.[1] For aromatic esters, mixtures like n-Hexane/acetone or n-Hexane/ethyl acetate can be effective.[6]

Q2: The compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2]

  • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil, then add more solvent to create a more dilute solution. Allow it to cool slowly.[1][2]

  • Reduce Cooling Rate: A rapid temperature drop can induce oiling. Let the solution cool to room temperature slowly before placing it in an ice bath.

  • Trituration: If an oil persists, you can try adding a small amount of a solvent in which the impurities are soluble but your compound is not, and then stir or sonicate the mixture to induce solidification.[1]

Q3: No crystals have formed after the solution has cooled. What are the next steps?

A3: Crystal formation sometimes needs encouragement.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[2]

    • Seeding: If available, add a tiny crystal of the pure compound to the solution to act as a seed for crystallization.[2]

  • Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.[2]

  • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[1]

Q4: The recrystallization happened too quickly, and the product doesn't look pure. What went wrong?

A4: Rapid crystallization can trap impurities within the crystal lattice.[2]

  • Slow Down Cooling: The key to forming pure crystals is slow cooling. Ensure the flask is allowed to cool to room temperature undisturbed before any further cooling in an ice bath.

  • Use More Solvent: The crystallization may be too rapid if the solution is supersaturated. Reheat the solution and add a small amount of additional solvent, then cool slowly.[2]

Q5: The final product is still colored. How can I remove colored impurities?

A5: Colored impurities can sometimes be removed with an additional purification step.

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.

  • Column Chromatography: If recrystallization fails to remove the color, purification by column chromatography may be necessary.[7]

Q6: My final yield is very low. How can I improve it?

A6: Low yield can result from several factors.

  • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: Ensure that the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product before filtration.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₁H₁₀BrNO₃[3]
Molecular Weight284.11 g/mol [3]
Melting Point154–156 °C[3][4]
Reported Yield87%[3][4]
Recrystallization SolventEthanol[3][4][5]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used). This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. The melting point of the dried solid should be in the range of 154–156 °C.[3][4]

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes no_dissolve Issue: Product Not Dissolving dissolve->no_dissolve No oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No oiled Issue: Oiling Out oiling_out->oiled Yes end Pure Product filter_dry->end add_solvent Add More Solvent / Change Solvent no_dissolve->add_solvent add_solvent->dissolve induce_xtal Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_xtal induce_xtal->cool reheat_dilute Reheat, Add More Solvent, Cool Slowly oiled->reheat_dilute reheat_dilute->cool

Caption: Troubleshooting workflow for recrystallization.

References

common side products in the synthesis of 3-aminobenzofuran esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-aminobenzofuran esters.

Troubleshooting Guides

This section details potential problems, their likely causes, and suggested solutions for common synthetic routes to 3-aminobenzofuran esters.

Route 1: Tandem SNAr-Cyclocondensation of Substituted Perfluorobenzonitriles with α-Hydroxycarbonyl Compounds

This method is effective for producing highly fluorinated 3-aminobenzofuran esters. However, a significant side reaction can occur depending on the nature of the α-hydroxycarbonyl compound.

Problem: Low or no yield of the desired 3-aminobenzofuran ester, with evidence of starting material decomposition.

Potential Cause: Cleavage of the carbonyl group in the α-hydroxycarbonyl starting material. This is particularly problematic when using 4-substituted perfluoro-benzaldehydes or acetophenones.[1] The alkoxide base, intended to deprotonate the hydroxyl group for the SNAr reaction, can instead nucleophilically attack the carbonyl carbon. This leads to the cleavage of the C-C bond and the formation of a perfluoroaryl anion, preventing the desired cyclization.[1]

Suggested Solution:

  • Substrate Selection: Avoid using α-hydroxyaldehydes or α-hydroxyketones that are highly susceptible to nucleophilic attack at the carbonyl group, especially with highly activated perfluoroaryl systems. Consider using α-hydroxyesters or α-hydroxyamides, which are generally less electrophilic at the carbonyl carbon.

  • Reaction Conditions: Carefully control the stoichiometry of the base. Use of a non-nucleophilic base might be explored, although this could affect the rate of the desired SNAr reaction.

Experimental Protocol: Tandem SNAr-Cyclocondensation

  • To a solution of the 4-substituted perfluorobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.2 eq) in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DBU (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Reaction vs. Side Reaction:

G cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway A Perfluorobenzonitrile C Intermediate Adduct A->C SNAr B α-Hydroxycarbonyl Compound B->C Base D 3-Aminobenzofuran Ester C->D Intramolecular Cyclization E Perfluoro- benzaldehyde/ acetophenone G Carbonyl Cleavage E->G Nucleophilic Attack F Alkoxide Base F->G H Perfluoroaryl Anion G->H Loss of anion

Caption: Desired SNAr-cyclocondensation vs. carbonyl cleavage side reaction.

Route 2: Synthesis from Salicylonitriles and α-Bromoesters

This route involves the O-alkylation of a salicylonitrile with an α-bromoester, followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction).

Problem: Formation of multiple products, difficulty in purification.

Potential Cause 1: Incomplete Cyclization. The intermediate α-(2-cyanophenoxy)ester may be present in the final product mixture if the cyclization reaction does not go to completion.

  • Suggested Solution:

    • Stronger Base: Ensure a sufficiently strong and non-nucleophilic base (e.g., NaH, KHMDS) is used to facilitate the intramolecular condensation.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and the enolate intermediate. Ensure all reagents and solvents are scrupulously dried.

    • Increased Temperature/Reaction Time: Gently heating the reaction mixture or extending the reaction time may promote complete cyclization.

Potential Cause 2: Hydrolysis. The ester or nitrile functionalities can be susceptible to hydrolysis, especially if aqueous work-up conditions are harsh or if the reaction is exposed to moisture for prolonged periods. This can lead to the formation of the corresponding carboxylic acid or amide/carboxylic acid, respectively.

  • Suggested Solution:

    • Anhydrous Work-up: If possible, perform a non-aqueous work-up.

    • Controlled pH during Work-up: If an aqueous work-up is necessary, use buffered solutions to avoid strongly acidic or basic conditions.

    • Prompt Extraction and Drying: Minimize the contact time with the aqueous phase and ensure the organic extracts are thoroughly dried.

Experimental Protocol: Synthesis from Salicylonitrile and α-Bromoester

  • To a solution of salicylonitrile (1.0 eq) in a dry aprotic solvent (e.g., DMF, THF), add a base such as K₂CO₃ or NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, then add the α-bromoester (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until the O-alkylation is complete (monitor by TLC).

  • For the cyclization step, if a stronger base is required, cool the reaction mixture and add a base like NaH (1.2 eq).

  • Stir at room temperature or with heating until the cyclization is complete.

  • Carefully quench the reaction with a proton source (e.g., acetic acid or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Diagram of Potential Side Products:

G A Salicylonitrile + α-Bromoester B O-Alkylated Intermediate A->B O-Alkylation C 3-Aminobenzofuran Ester (Desired Product) B->C Intramolecular Cyclization (Base) D Incomplete Cyclization (α-(2-cyanophenoxy)ester) B->D Incomplete Reaction E Hydrolysis Product (Carboxylic Acid) C->E Hydrolysis

Caption: Potential side products in the synthesis from salicylonitriles.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks for the amino group of the 3-aminobenzofuran ester. Is this normal?

A1: Yes, this is quite common. The protons of the amino group can undergo exchange, which can lead to peak broadening in the ¹H NMR spectrum. The rate of exchange can be influenced by the solvent, temperature, and the presence of acidic or basic impurities. To confirm the presence of the NH₂ protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad peak corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

Q2: I am having trouble separating my 3-aminobenzofuran ester from a byproduct with a very similar polarity. What can I do?

A2:

  • Optimize Chromatography:

    • Try a different solvent system for your column chromatography. A systematic screen of solvent systems with varying polarity and composition (e.g., hexane/ethyl acetate, dichloromethane/methanol) can often resolve closely eluting compounds.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can provide much better separation for challenging mixtures.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification technique.

  • Derivatization: In some cases, you can temporarily derivatize your product or the impurity to alter its polarity, making separation easier. After separation, the derivative can be converted back to the original compound. For example, the amino group could be protected (e.g., as a Boc-carbamate), which would significantly change the polarity of the molecule.

Q3: Are there any common inorganic impurities I should be aware of?

A3: Yes, depending on the synthetic route, you may have inorganic impurities.

  • Catalyst Residues: If you are using a metal catalyst (e.g., copper, palladium), trace amounts may remain in your product. These can often be removed by filtration through a pad of Celite or by washing with a solution that can chelate the metal (e.g., aqueous ammonium chloride for copper).

  • Salts: Salts are often formed during the reaction or work-up (e.g., from the neutralization of a base). Most inorganic salts are removed by an aqueous work-up. Ensure thorough washing of the organic layer to remove any residual salts.

Data Summary

Quantitative data on side product formation is often specific to the exact substrates and reaction conditions used. The following table provides a general overview of potential yields and factors influencing them.

Synthetic RouteDesired ProductPotential Side Product(s)Typical Yield of Desired ProductFactors Influencing Side Product Formation
Tandem SNAr-CyclocondensationFluorinated 3-aminobenzofuran esterProduct of carbonyl cleavageLow to goodUse of perfluoro-benzaldehydes or acetophenones as starting materials.[1]
From Salicylonitrile and α-Bromoester3-Aminobenzofuran esterUncyclized intermediate, hydrolysis productsGood to excellentIncomplete reaction, presence of moisture, harsh work-up conditions.

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for the synthesis and purification of 3-aminobenzofuran esters and the logical flow for troubleshooting common issues.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials B Reaction A->B C Crude Product B->C D Work-up C->D E Purification (Chromatography/ Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F G Pure Product F->G

Caption: General experimental workflow for synthesis and purification.

G A Low Yield or Complex Mixture? B Identify Side Products (LC-MS, NMR) A->B C Incomplete Reaction? B->C D Side Reaction? B->D G Purification Issue? B->G E Optimize Reaction: - Time - Temperature - Reagent Stoichiometry C->E Yes F Modify Substrates or Reaction Conditions D->F Yes H Optimize Purification Method G->H Yes

Caption: Troubleshooting logic for synthesis of 3-aminobenzofuran esters.

References

troubleshooting failed cyclization in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cyclization step in benzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cyclization

Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

A: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting[1]:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source[1].

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere[1]. Consider using a different palladium source or ligand.

  • Reagents and Solvents:

    • Cause: Impurities in starting materials (o-halophenols, alkynes) or the presence of oxygen or moisture in the solvent can deactivate the catalyst[1][2]. Incorrect stoichiometry can also lead to poor results[1].

    • Solution: Ensure all reagents are pure and dry. Solvents should be anhydrous and properly degassed to remove oxygen[1][3]. Verify the stoichiometry, often using a slight excess of the alkyne[1].

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or choice of base can significantly impact the yield[1].

    • Solution: Gradually increase the reaction temperature (e.g., from room temperature up to 80-100 °C), but avoid excessively high temperatures that can cause catalyst decomposition. Optimize the choice of base; tertiary amines like triethylamine are common[4][5]. The reaction time should be monitored by TLC to determine the optimal endpoint[2][6].

Issue 2: Uncyclized Intermediate is the Major Product

Q: I am observing significant amounts of the uncyclized Sonogashira coupling product (o-alkynylphenol) instead of the desired benzofuran. How can I promote the final cyclization step?

A: The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered[7].

  • Potential Cause: Suboptimal Conditions for Cyclization

    • The reaction conditions (temperature, solvent, base) may be suitable for the Sonogashira coupling but not for the cyclization step[7].

    • Solution:

      • Increase Temperature: After the initial coupling is complete (as confirmed by TLC), increasing the reaction temperature can often provide the necessary activation energy for the intramolecular cyclization.

      • Change the Base: The basicity and nucleophilicity of the base are crucial. While triethylamine is often used for the coupling, a stronger, non-nucleophilic base might be required to facilitate the deprotonation of the phenol for the subsequent cyclization.

      • Solvent Effects: The polarity of the solvent can influence the cyclization step. Switching to a more polar aprotic solvent might be beneficial.

  • Potential Cause: Electronic Effects of Substituents

    • Electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the hydroxyl group, thus hindering the cyclization. Conversely, electron-donating groups tend to facilitate this step[4][5].

    • Solution: For substrates with electron-withdrawing groups, more forcing conditions (higher temperatures, stronger base) may be necessary to drive the cyclization to completion.

Issue 3: Competing Side Reactions

Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can they be minimized?

A: Several side reactions can compete with the desired benzofuran formation.

  • Glaser Coupling (Alkyne Homocoupling):

    • Cause: This is a common side reaction in Sonogashira couplings, especially in the presence of a copper co-catalyst, leading to the formation of a diyne from two molecules of the terminal alkyne[1].

    • Solution: Minimize the concentration of the copper catalyst or run the reaction under copper-free conditions if possible. Ensure a strictly inert atmosphere, as oxygen can promote this side reaction.

  • Beckmann Rearrangement:

    • Cause: When using an acid-catalyzed cyclization of an O-aryl ketoxime, a competing Beckmann rearrangement can occur, producing an amide byproduct instead of the benzofuran[3].

    • Solution: To favor the desired cyclization, try using milder acidic conditions, switching from a Brønsted acid to a Lewis acid, using aprotic solvents, or lowering the reaction temperature[3].

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, solvent, and base can significantly influence the yield of benzofuran synthesis. The following table summarizes the impact of different reaction parameters on the yield of 2-amino-substituted benzofurans from salicylaldehydes, amines, and alkynes.

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuIK₂CO₃DMSO1001275
2CuBrK₂CO₃DMSO1001282
3CuClK₂CO₃DMSO1001268
4Cu(OAc)₂K₂CO₃DMSO1001255
5CuBrNa₂CO₃DMSO1001288
6CuBrCs₂CO₃DMSO1001265
7CuBrNa₂CO₃DMF1001270
8CuBrNa₂CO₃Toluene1001243
9CuBrNa₂CO₃H₂O1001292

Data adapted from a study on one-pot synthesis of amino-substituted benzofurans.[4][5]

Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization

This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne[6][7].

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Triethylamine, Acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a sealable reaction tube, add the palladium catalyst (e.g., 2.5 mol%), CuI (e.g., 5 mol%), and 2-iodophenol (1.0 equiv.)[7].

  • Seal the tube and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes[7].

  • Under the inert atmosphere, add the solvent (e.g., triethylamine or acetonitrile), followed by triethylamine (if not used as the solvent, 1.2 equiv.) and phenylacetylene (e.g., 1.2-2.0 equiv.) via syringe[6][7].

  • Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C)[6][7].

  • Allow the reaction to stir and monitor its progress by Thin Layer Chromatography (TLC)[6].

  • Upon completion, cool the reaction vessel to room temperature[7].

  • Remove the solvent under reduced pressure[6].

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, and dry over anhydrous sodium sulfate[6].

  • Concentrate the organic layer in vacuo to obtain the crude product[7].

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran[6][7].

Visualizations

G cluster_workflow Troubleshooting Workflow for Failed Cyclization start Failed or Low-Yield Benzofuran Synthesis check_sm Analyze Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_sm->check_conditions Pure purify_sm Purify/Dry Reagents & Solvents check_sm->purify_sm Impure? check_catalyst Evaluate Catalyst (Activity, Loading) check_conditions->check_catalyst Optimal optimize_conditions Systematically Vary: 1. Temperature 2. Base 3. Solvent check_conditions->optimize_conditions Suboptimal? analyze_byproducts Identify Byproducts (TLC, GC-MS, NMR) check_catalyst->analyze_byproducts Active replace_catalyst Use Fresh Catalyst /Screen Ligands check_catalyst->replace_catalyst Inactive? address_side_reactions Modify Conditions to Minimize Side Reactions analyze_byproducts->address_side_reactions Byproducts Identified? success Successful Synthesis analyze_byproducts->success No Major Byproducts purify_sm->check_conditions optimize_conditions->check_catalyst replace_catalyst->analyze_byproducts address_side_reactions->success

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[7]

G cluster_pathway Simplified Pathway: Sonogashira Coupling & Cyclization reactants o-Iodophenol + Terminal Alkyne intermediate o-Alkynylphenol Intermediate reactants->intermediate Sonogashira Coupling conditions1 Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Base (e.g., Et₃N) conditions1->reactants product Benzofuran Product intermediate->product Intramolecular Cyclization conditions2 Heat / Base conditions2->intermediate

Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.[7]

References

Technical Support Center: Optimizing N-Acylation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-acylation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation reaction of this compound resulting in a low yield?

A1: Low yields in this reaction are often due to the reduced nucleophilicity of the 3-amino group.[1][2] The benzofuran ring system, the bromine atom at the 5-position, and the ethyl carboxylate group at the 2-position are all electron-withdrawing, which significantly decreases the electron density on the nitrogen atom.[2][3] This makes the amine a weak nucleophile, hindering its attack on the acylating agent.[1] Steric hindrance from the adjacent bulky ethyl ester group can also impede the approach of the acylating agent.[1]

Q2: I'm observing a significant amount of unreacted starting material. What steps can I take to drive the reaction to completion?

A2: To address incomplete conversion, consider the following strategies:

  • Increase the stoichiometry of the acylating agent: Using a larger excess (e.g., 1.5-3.0 equivalents) of the acylating agent can help push the equilibrium towards the product.[1]

  • Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides or carboxylic acids.[1]

  • Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or decomposition.

  • Prolong the reaction time: Some reactions with weakly nucleophilic amines require extended periods to reach completion.[1]

Q3: What is the optimal choice of base for this reaction?

A3: The choice of base is critical. A non-nucleophilic organic base is often preferred to avoid competing reactions.

  • Pyridine: Can act as a nucleophilic catalyst, activating the acylating agent, and also serves as a base to neutralize the acid byproduct.[4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic bases used to scavenge the acid generated during the reaction.[5]

  • Stronger, non-nucleophilic bases: For particularly unreactive systems, stronger bases might be necessary, but care must be taken to avoid side reactions.

Q4: Can I use a carboxylic acid directly with a coupling agent for this N-acylation?

A4: Yes, using a carboxylic acid with a peptide coupling agent is a viable and often milder alternative to using acyl chlorides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt), can be effective for forming the amide bond with weakly nucleophilic anilines.[2]

Q5: What are some potential side reactions to be aware of?

A5: Potential side reactions include:

  • Diacylation: Although less likely with this sterically hindered and deactivated amine, it can occur under harsh conditions or with a large excess of a highly reactive acylating agent.[1]

  • O-Acylation: If there are any residual hydroxyl groups on the starting material or impurities, they could be acylated.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered during the N-acylation of this compound.

Problem Potential Cause Recommended Solution
No or Low Conversion Insufficient Reactivity of Amine: The 3-amino group is deactivated by electron-withdrawing groups.[2][3]1. Use a more reactive acylating agent: Switch from a carboxylic acid/anhydride to an acyl chloride.[1]2. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C.3. Use a stronger base: If using TEA or pyridine, consider a stronger, non-nucleophilic base.
Insufficient Reactivity of Acylating Agent: The chosen acylating agent is not electrophilic enough.1. Activate with a catalyst: For anhydrides or carboxylic acids, use a catalytic amount of DMAP or a peptide coupling agent (EDC, DCC).2. Switch to acyl chloride: Acyl chlorides are the most reactive common acylating agents.
Steric Hindrance: The bulky ethyl ester at the 2-position blocks the approach of the acylating agent.[1]1. Use a less bulky acylating agent if the experimental design allows.2. Increase reaction temperature and time to overcome the steric barrier.
Formation of Multiple Products/Impurities Decomposition: Starting material or product is unstable at the reaction temperature.1. Lower the reaction temperature and extend the reaction time.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Diacylation: The initially formed amide reacts again.1. Use a stoichiometric amount of the acylating agent. 2. Add the acylating agent slowly to the reaction mixture to avoid a high local concentration.[1]
Hydrolysis of Acylating Agent: Presence of water in the reaction.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere.
Difficult Product Isolation/Purification Product is highly soluble in the workup solvent. 1. Optimize the extraction solvent system. 2. Consider crystallization as a purification method.
Close polarity of product and starting material. 1. Optimize the mobile phase for column chromatography. A shallow gradient may be necessary.2. Consider derivatization of the unreacted starting material to change its polarity before chromatography.

Experimental Protocols

Protocol 1: General Procedure using Acyl Chloride

This protocol is a starting point and may require optimization.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 - 1.5 eq) or pyridine (2.0 - 3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed, slowly warm the reaction to 40 °C.

  • Workup: Upon completion, cool the mixture and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Using Carboxylic Acid and a Coupling Agent (EDC)
  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalyst such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add a base such as DIPEA (2.0 - 3.0 eq). Cool the mixture to 0 °C.

  • Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 5-9 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: N-Acylation Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 10% incomplete_reaction Incomplete Reaction (Starting Material Remains) check_conversion->incomplete_reaction 10-80% multiple_products Multiple Products/ Side Reactions check_conversion->multiple_products Complex Mixture success Successful Reaction (Proceed to Workup) check_conversion->success > 80% stronger_reagent Use More Reactive Acylating Agent (e.g., Acyl Chloride) low_conversion->stronger_reagent increase_equivalents Increase Equivalents of Acylating Agent incomplete_reaction->increase_equivalents check_conditions Check Reaction Conditions (Anhydrous, Inert Atm.) multiple_products->check_conditions increase_temp Increase Temperature increase_temp->check_conversion change_base Change/Increase Base increase_temp->change_base stronger_reagent->increase_temp increase_equivalents->increase_temp change_base->check_conversion slow_addition Slow Addition of Acylating Agent check_conditions->slow_addition slow_addition->check_conversion

Caption: A logical workflow for troubleshooting common issues in the N-acylation reaction.

Caption: Key parameters influencing the N-acylation of the benzofuran substrate.

References

removal of unreacted starting materials from Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted starting materials from Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

The typical synthesis involves the reaction of 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.[1][2] Therefore, these two compounds are the most likely unreacted starting materials to contaminate the final product.

Q2: How can I tell if my product is impure?

Impurity presence can be determined by several methods:

  • Melting Point: A broad melting point range or a melting point lower than the reported value (154–156 °C) suggests the presence of impurities.[1][2]

  • Thin Layer Chromatography (TLC): The presence of multiple spots on a TLC plate indicates a mixture of compounds. The product, being more polar than the starting materials, should have a lower Rf value.

  • Spectroscopic Methods (NMR, IR): The presence of peaks corresponding to the starting materials in the spectra of the product is a clear indication of contamination.

Q3: What is the recommended primary purification method?

Recrystallization from ethanol is the most commonly reported and effective method for purifying this compound.[1][2]

Q4: When should I consider using column chromatography?

Column chromatography is a suitable alternative if:

  • Recrystallization fails to remove the impurities to the desired level of purity.

  • The impurities and the product have very similar solubilities, making recrystallization inefficient.

  • You are working with a very small amount of material where the potential for loss during multiple recrystallizations is high.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Low Recovery of Crystals - Too much solvent was used. - The solution was not cooled sufficiently. - The product is significantly soluble in the cold solvent.- Concentrate the filtrate by boiling off some solvent and cool again. - Cool the solution in an ice bath to maximize crystal formation. - Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent). - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to crystallize again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Product Oils Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the product, or there are significant impurities present.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and cool slowly. - Try a lower-boiling point solvent for recrystallization.
Colored Impurities Remain in Crystals The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor Separation of Product and Impurities - Inappropriate eluent system. - Column was not packed properly.- Optimize the eluent system using TLC. A good starting point for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[3][4][5] For this product, a gradient elution from low to high polarity might be effective. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product is Sticking to the Column The product, containing a basic amine group, is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
Product Elutes Too Quickly (High Rf) The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether or hexane).
Product Elutes Too Slowly (Low Rf) The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Data Presentation

Table 1: Physical and Solubility Properties of Product and Starting Materials

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 284.11[1]154-156[1][2]-Soluble in hot ethanol.[1][2]
5-Bromo-2-hydroxybenzonitrile 198.02[6]158-163[6][7]-Slightly soluble in methanol.[6][7]
Ethyl Chloroacetate 122.55-26143-146Insoluble in water; miscible with ethanol, ether, and acetone.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the impure this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. A common visualization method for aromatic amines and esters is UV light (254 nm).[8][9][10]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

G Troubleshooting Workflow for Purification cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification start Crude Product check_purity Check Purity (TLC, Melting Point) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Recrystallize from Ethanol is_pure->recrystallize No check_purity_recrystal Check Purity recrystallize->check_purity_recrystal is_pure_recrystal Purity Acceptable? check_purity_recrystal->is_pure_recrystal is_pure_recrystal->end Yes column_chrom Perform Column Chromatography is_pure_recrystal->column_chrom No check_purity_column Check Purity column_chrom->check_purity_column is_pure_column Purity Acceptable? check_purity_column->is_pure_column is_pure_column->end Yes troubleshoot Troubleshoot & Re-purify is_pure_column->troubleshoot No troubleshoot->column_chrom

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of halogenated benzofurans. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of halogenated benzofurans.

Issue 1: Poor Yields in Halogenation Reactions

Question: I am getting low yields for the halogenation of my benzofuran substrate. What are the potential causes and how can I improve the yield?

Answer: Low yields in benzofuran halogenation can stem from several factors, including incomplete reaction, side product formation, or product degradation. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: Some halogenation reactions are highly exothermic. Lowering the reaction temperature can help suppress the formation of byproducts.[1] Conversely, some reactions may require elevated temperatures to proceed to completion.[1]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. Extending the reaction time may be necessary.[1]

  • Choice of Halogenating Agent and Catalyst:

    • The reactivity of the halogenating agent is crucial. For bromination, N-bromosuccinimide (NBS) is often a milder alternative to bromine (Br₂) and can lead to cleaner reactions and higher yields.[2] For iodination, N-iodosuccinimide (NIS) is a common choice.[3]

    • The use of a catalyst can significantly improve yields. Transition metal catalysts, such as those based on iron (Fe) or copper (Cu), have been shown to be effective in promoting halogenation and subsequent cyclization steps in one-pot syntheses of benzofurans.[3]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. For brominations with NBS, carbon tetrachloride (CCl₄) is a common solvent, while acetic acid can be used with bromine.[2]

Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution

Question: My halogenation reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the substitution on the benzofuran ring?

Answer: Achieving high regioselectivity in the electrophilic halogenation of benzofurans is a common challenge. The position of substitution (C2 vs. C3 vs. benzene ring) is influenced by the electronic properties of the substrate and the reaction conditions.

  • Understanding Inherent Reactivity: In electrophilic aromatic substitution, the stability of the intermediate sigma complex determines the preferred position of attack. For benzofuran, attack at the C2 position often leads to a more stable intermediate where the positive charge is delocalized into the benzene ring.[4][5] However, substitution at the C3 position can also occur, and the outcome can be influenced by the specific electrophile and substituents already present on the benzofuran core.[4][5]

  • Directing Group Effects: The presence of activating or deactivating groups on the benzofuran skeleton will direct the position of halogenation. For example, an activating methoxy group on the benzene ring will direct iodination to the position para to it.[3]

  • Strategic Choice of Synthesis Route: Instead of direct halogenation of a pre-formed benzofuran, consider a synthetic strategy where the halogen is introduced at an earlier stage with better regiocontrol. For example, starting with an o-iodophenol and a terminal alkyne in a Sonogashira coupling followed by cyclization can yield a 3-iodobenzofuran.[6][7]

Issue 3: Formation of Byproducts

Question: I am observing significant byproduct formation in my reaction mixture, making purification difficult. What are the common byproducts and how can I minimize them?

Answer: Byproduct formation is a frequent issue in organic synthesis. In the context of halogenated benzofuran synthesis, common side reactions include over-halogenation, side-chain halogenation, and rearrangement products.

  • Over-halogenation: To avoid the introduction of multiple halogen atoms, use a stoichiometric amount of the halogenating agent. A slight excess may sometimes be necessary for full conversion, but large excesses should be avoided.

  • Side-Chain Halogenation: For benzofurans with alkyl substituents (e.g., methyl groups), halogenation can occur on the side chain, especially under radical conditions (e.g., using NBS with a radical initiator). To favor ring halogenation, consider using ionic conditions (e.g., bromine in acetic acid).[2][8]

  • Perkin Rearrangement of 3-Halocoumarins: When synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins, an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, can be a significant byproduct if the intramolecular nucleophilic attack is slow.[1] To promote cyclization, optimize the base, increase the reaction temperature, or use microwave-assisted synthesis.[1]

  • Homocoupling in Transition-Metal-Catalyzed Reactions: In reactions like the Sonogashira coupling, homocoupling of the alkyne starting material (Glaser coupling) can be a competing reaction. Careful control of the catalyst system and reaction conditions is necessary to minimize this byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing halogenated benzofurans?

A1: Several methods are employed for the synthesis of halogenated benzofurans. Some of the most common include:

  • Direct Halogenation: This involves the direct electrophilic substitution of a pre-existing benzofuran ring using halogenating agents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or elemental halogens (Br₂, I₂).[2][8]

  • Cyclization of Halogenated Precursors: This approach involves the cyclization of appropriately substituted and halogenated starting materials. Examples include:

    • One-pot synthesis from 1-aryl- or 1-alkylketones involving regioselective iron(III)-catalyzed halogenation followed by copper-catalyzed O-arylation.[3]

    • Domino reactions such as the "ring-cleavage-deprotection-cyclization" of 2-alkylidenetetrahydrofurans with boron tribromide to yield benzofurans with a remote bromide functionality.[9][10]

    • Tandem SNAr-cyclocondensation of perfluorobenzonitriles with α-hydroxycarbonyl compounds to produce fluorinated 3-aminobenzofurans.[11][12]

  • Iodocyclization: This is a powerful method for constructing the benzofuran ring, often using iodine (I₂) or other iodine sources to induce cyclization of functionalized alkynes.[13][14]

Q2: Are there any particular safety precautions to consider when working with halogenating agents?

A2: Yes, working with halogenating agents requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile and corrosive halogenating agents like bromine should be performed in a well-ventilated fume hood.

  • Quenching: Be aware of the proper procedures for quenching reactive halogenating agents at the end of the reaction.

Q3: How can I purify my final halogenated benzofuran product?

A3: The purification of halogenated benzofurans typically involves standard laboratory techniques.

  • Extraction: After the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying benzofuran derivatives.[15] The choice of eluent system (e.g., petroleum ether-ethyl acetate) will depend on the polarity of the specific compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Quantitative Data Summary

The following tables summarize yields for the synthesis of various halogenated benzofurans as reported in the literature.

Table 1: Yields of Fluorinated Benzofurans

Starting MaterialsProductYield (%)Reference
4-Substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofuransLow to Good[11][12]
Propargylic fluoridesgem-DifluorodihydrobenzofuransGood[16][17]
gem-Difluorodihydrobenzofurans (via Pd-catalyzed defluorination)Monofluorinated benzofurans-[16][17]

Table 2: Yields of Brominated and Iodinated Benzofurans

Synthesis MethodProductYield (%)Reference
Iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization of 1-arylketone2-Arylbenzo[b]furans55-75[3]
Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivativesVarious brominated benzofurans30 (for 2e)[2]
Domino “ring-cleavage-deprotection-cyclization”Benzofurans with remote bromide-[9]
Iodocyclization of ethoxyethyl ether-substituted alkynes3-Iodobenzofuran derivatives84-100[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Arylbenzo[b]furans via Iron-Catalyzed Iodination and Copper-Catalyzed Cyclization [3]

  • Iodination Step: To a solution of the 1-arylketone in a suitable solvent (e.g., an ionic liquid like [BMIM]NTf₂), add N-iodosuccinimide (NIS) and a catalytic amount of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃·9H₂O, ~2.5-5 mol%).

  • Heat the reaction mixture (e.g., at 50-70 °C) and monitor the progress by TLC or ¹H NMR until the starting material is consumed (typically several hours).

  • Cyclization Step: Add a copper(I) catalyst (e.g., CuI, ~10 mol%) to the reaction mixture.

  • Continue heating until the cyclization is complete, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[b]furan.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 o-Halophenol reaction Palladium/Copper-Catalyzed Sonogashira Coupling & Intramolecular Cyclization start1->reaction start2 Terminal Alkyne start2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Halogenated Benzofuran purification->product

Caption: General workflow for Sonogashira coupling and cyclization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor Yield of Halogenated Benzofuran cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Product Degradation problem->cause3 solution1 Optimize Temp. & Time cause1->solution1 solution2 Change Halogenating Agent/ Catalyst cause2->solution2 solution3 Modify Solvent cause3->solution3

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Alternative Purification Techniques for Polar Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar benzofuran derivatives. This resource focuses on alternative strategies when standard silica gel chromatography proves challenging.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar benzofuran derivatives.

Question: My polar benzofuran derivative streaks badly or shows significant tailing during silica gel column chromatography. What can I do?

Answer: Peak tailing is a common issue when purifying polar compounds on standard silica gel. It is often caused by strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. A common method is to flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or ammonia in your eluent, before loading your sample.[1]

  • Use a Solvent Modifier: Adding a small amount of a polar, protic solvent like methanol or a modifier like triethylamine to your mobile phase can help to block the active sites on the silica gel, leading to more symmetrical peaks.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2] For some compounds, a diol-bonded silica phase can offer different selectivity and improved peak shape.[3]

Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer: If you suspect your compound is unstable on silica, you can perform a simple stability test.[2] Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or a significant decrease in the intensity of the original spot, your compound is likely degrading.

Alternative Purification Strategies:

  • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will likely elute earlier.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is a powerful technique for achieving high purity.[4][5]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (less than 50 mg), preparative TLC can be a quick and effective method.[2]

Question: My polar benzofuran derivative will not move from the baseline on a TLC plate, even when using 100% ethyl acetate or methanol.

Answer: This indicates a very strong interaction with the silica gel.

Possible Solutions:

  • Highly Polar Mobile Phases: You can try more aggressive solvent systems. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective for eluting very polar basic compounds.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[3][6] In HILIC, water is considered the strong solvent.[6] This can be a very effective method for retaining and separating highly polar compounds that are not retained in reverse-phase chromatography.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the main alternatives to traditional silica gel chromatography for purifying polar benzofurans?

A1: The primary alternatives include Reverse-Phase Chromatography (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (for ionizable compounds), and Size-Exclusion Chromatography (for larger molecules or oligomers). Non-chromatographic methods like recrystallization and sublimation can also be highly effective.

Q2: How do I select the right alternative technique for my specific benzofuran derivative?

A2: The choice depends on the properties of your compound.

  • For highly polar, non-ionic compounds: HILIC or reverse-phase chromatography with a highly aqueous mobile phase are good starting points.[3]

  • For polar compounds with acidic or basic groups: Ion-exchange chromatography can be very specific and effective. Alternatively, using buffered mobile phases in reverse-phase chromatography can improve peak shape and resolution.

  • If your compound is a stable solid: Recrystallization should always be considered as it can be a very efficient and scalable purification method.[4]

Q3: Can I use reverse-phase chromatography with highly aqueous mobile phases?

A3: Yes, but be aware of "phase collapse" with standard C18 columns when using more than 80-95% water.[3] This can lead to poor and irreproducible retention. To overcome this, use specialized aqueous-stable C18 columns (often designated as C18-Aq), which are end-capped with hydrophilic groups to prevent phase collapse.[3]

Comparison of Alternative Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Reverse-Phase (C18) Partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent for a wide range of polar compounds; robust and reproducible.Potential for phase collapse with highly aqueous mobile phases; may not retain very small, highly polar molecules.Moderately to highly polar benzofuran derivatives.
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[6]Excellent retention for very polar compounds that are not retained by reverse-phase.[6]Can have longer equilibration times; mobile phase preparation can be more complex.Very polar and hydrophilic benzofuran derivatives, including carbohydrates and amino acids.[6]
Ion-Exchange Separation based on reversible electrostatic interactions between charged analytes and the stationary phase.Highly selective for charged molecules; high loading capacity.Only applicable to ionizable compounds; requires careful pH control.Polar benzofurans with acidic (e.g., carboxylic acids) or basic (e.g., amines) functional groups.
Recrystallization Purification based on differences in solubility of the compound and impurities in a specific solvent.[4]Potentially very high purity; scalable and cost-effective.Only applicable to solids; requires finding a suitable solvent; can have lower yields.Crystalline solid benzofuran derivatives with moderate to high purity.[4][5]

Experimental Protocols

Protocol 1: Reverse-Phase Flash Chromatography
  • Stationary Phase Selection: Choose an appropriate C18-bonded silica gel cartridge. For highly aqueous mobile phases, select an aqueous-stable C18-Aq column.[3]

  • Solvent System Development: Use TLC with C18-coated plates to determine a suitable mobile phase. Start with a high ratio of polar solvent (e.g., 95:5 water:acetonitrile) and gradually increase the organic solvent content. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Column Equilibration: Flush the column with at least 5-10 column volumes of your initial mobile phase until the baseline is stable.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., methanol, DMF, or DMSO). If solubility is an issue, you can adsorb the sample onto a small amount of silica or C18 material and load it as a solid.

  • Elution: Begin elution with your chosen mobile phase. A gradient elution (gradually increasing the percentage of the organic solvent) is often more effective than an isocratic elution for complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions containing your desired benzofuran derivative.

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds[1]
  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).

  • Add Modifier: Add 1-3% triethylamine (or another suitable base) to the slurry.

  • Pack the Column: Pack the column with the treated silica slurry.

  • Equilibrate: Flush the packed column with 1-2 column volumes of your starting eluent (which should also contain the base modifier).

  • Load and Elute: Proceed with loading your sample and running the chromatography as usual. The deactivated silica surface should minimize decomposition and improve the peak shape of your polar compound.

Visualization

Purification_Workflow start Crude Polar Benzofuran Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is it pure? try_recrystallization->is_pure end_product Pure Product is_pure->end_product Yes is_pure->chromatography No check_stability Check Stability on Silica TLC chromatography->check_stability is_stable Stable? check_stability->is_stable normal_phase Normal-Phase Chromatography (Silica, Alumina, etc.) is_stable->normal_phase Yes alternative_chrom Alternative Chromatography is_stable->alternative_chrom No use_modifier Use Modifiers (e.g., Et3N) or Deactivated Silica normal_phase->use_modifier use_modifier->end_product is_ionizable Ionizable Group? alternative_chrom->is_ionizable ion_exchange Ion-Exchange Chromatography is_ionizable->ion_exchange Yes reverse_phase Reverse-Phase (C18) or HILIC is_ionizable->reverse_phase No ion_exchange->end_product reverse_phase->end_product

Caption: Decision workflow for selecting a purification technique.

References

preventing decomposition of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. The following information is designed to help prevent decomposition of the compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might be sensitive during workup?

A1: The primary functional groups of concern are the ethyl ester, the 3-amino group, and the benzofuran ring itself. The ester is susceptible to hydrolysis under both acidic and basic conditions. The aromatic amino group can be prone to oxidation, especially in the presence of air and certain metal ions. The benzofuran ring, while generally stable, can undergo oxidation or ring-opening under harsh conditions.

Q2: A standard synthesis protocol involves quenching the reaction mixture in crushed ice. Why is this rapid cooling important?

A2: The rapid cooling of the reaction mixture by quenching in crushed ice serves two main purposes. First, it quickly halts the reaction, preventing the formation of byproducts from any unreacted starting materials or intermediates. Second, it minimizes the exposure time of the product to the elevated temperatures and basic conditions of the reaction, thereby reducing the risk of thermal degradation or base-catalyzed hydrolysis of the ethyl ester.

Q3: My final product is off-white or has a colored impurity after workup. What could be the cause?

A3: Discoloration often indicates the presence of oxidized impurities. The 3-amino group on the benzofuran ring can be susceptible to air oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by prolonged exposure to air, light, or trace metal impurities during the workup and purification steps.

Q4: I am observing a lower than expected yield after aqueous workup. What are the potential reasons?

A4: A low yield can result from several factors during workup. One possibility is partial hydrolysis of the ethyl ester to the corresponding carboxylic acid if the aqueous washes are too acidic or basic. The resulting carboxylic acid may have different solubility properties and could be lost to the aqueous phase. Another possibility is incomplete extraction of the product into the organic phase. Additionally, the product may exhibit some solubility in the aqueous phase, particularly if the pH is not optimized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield after aqueous extraction Ester Hydrolysis: Exposure to strongly acidic or basic aqueous solutions during washing steps can hydrolyze the ethyl ester to the corresponding carboxylic acid, which may be more water-soluble.- Use neutral or mildly basic (e.g., saturated sodium bicarbonate solution) or mildly acidic (e.g., dilute citric acid) washes.- Minimize the duration of contact with aqueous phases.- Work at lower temperatures (e.g., using an ice bath) during extractions.
Product lost in aqueous layer: The product may have some solubility in the aqueous phase, especially at non-optimal pH.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.- Perform multiple extractions with a smaller volume of organic solvent.
Product discoloration (yellow, brown, or pink tint) Oxidation: The 3-amino group is susceptible to air oxidation, leading to colored impurities.- Perform the workup and extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.- Use degassed solvents for extraction and chromatography.- Add a small amount of a reducing agent like sodium bisulfite to the aqueous wash solutions.
Light Exposure: The compound may be sensitive to light, leading to decomposition and colored byproducts.- Protect the reaction and product from light by covering the glassware with aluminum foil.
Formation of a new, more polar spot on TLC after workup Ester Hydrolysis: The new polar spot is likely the carboxylic acid resulting from ester hydrolysis.- Confirm the identity of the byproduct by techniques such as LC-MS.- If hydrolysis is confirmed, follow the recommendations for preventing ester hydrolysis mentioned above.
Product decomposition on silica gel column chromatography Acidic nature of silica gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, including potential hydrolysis of the ester or reaction of the amino group.- Use deactivated (neutral) silica gel, which can be prepared by washing with a dilute solution of a base like triethylamine in the eluent and then re-equilibrating with the mobile phase.- Add a small percentage (0.1-1%) of a non-polar tertiary amine like triethylamine to the eluent system to neutralize the silica surface.

Experimental Protocols

Protocol 1: Standard Workup Procedure

This protocol is based on a reported synthesis of this compound.[1][2][3]

  • Reaction Quenching: After completion of the reaction (e.g., reflux in DMF with potassium carbonate), allow the reaction mixture to cool to room temperature.

  • Filtration: Remove any solid inorganic salts (e.g., potassium carbonate) by filtration.

  • Precipitation: Slowly add the filtrate to a beaker containing crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the product under vacuum.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.[1][2][3]

Protocol 2: Mild Aqueous Workup for Sensitive Compounds

This protocol is a suggested alternative if decomposition is observed during the standard workup.

  • Solvent Removal: After filtering the reaction mixture, remove the high-boiling solvent (e.g., DMF) under reduced pressure at a moderate temperature.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.

    • Follow with a wash with water.

    • Finally, wash with brine to aid in the separation of the layers and remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on deactivated silica gel.

Visualizing Potential Decomposition Pathways

The following diagram illustrates potential decomposition pathways for this compound during workup.

DecompositionPathways Target This compound Hydrolysis Ester Hydrolysis Target->Hydrolysis Acid or Base Oxidation Amino Group Oxidation Target->Oxidation Air (O2), Light AcidProduct 3-Amino-5-bromo-1-benzofuran-2-carboxylic acid Hydrolysis->AcidProduct OxidizedProduct Colored Impurities (e.g., Imines, Quinones) Oxidation->OxidizedProduct Decarboxylation Decarboxylation DecarboxylatedProduct 3-Amino-5-bromo-1-benzofuran Decarboxylation->DecarboxylatedProduct AcidProduct->Decarboxylation Heat

Caption: Potential decomposition pathways for the target compound.

This diagram illustrates that the primary concerns during workup are hydrolysis of the ester group and oxidation of the amino group. Decarboxylation is presented as a potential subsequent reaction following hydrolysis, especially if the workup involves heating the acidic form.

References

column chromatography conditions for purifying Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting conditions for column chromatography of this compound?

While published literature frequently cites recrystallization from ethanol as a primary purification method for this compound[1][2][3], column chromatography can be effectively used for separating it from impurities. Based on protocols for similar benzofuran derivatives, a normal-phase chromatography setup is recommended[4][5][6].

A summary of the suggested starting parameters is provided below.

Data Presentation: Recommended Column Chromatography Parameters

ParameterRecommendationDetails
Stationary Phase Silica Gel200–300 mesh is a suitable particle size for good resolution[5].
Mobile Phase (Eluent) Hexane / Ethyl AcetateA gradient elution is recommended, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)Start with a low polarity to elute non-polar impurities.
Gradient Profile 5% to 40% Ethyl AcetateIncrease the polarity gradually to elute the target compound while separating it from closely related impurities.
Sample Loading Dry LoadingRecommended for compounds that are not highly soluble in the initial eluent.

Q2: My compound is showing significant peak tailing on the TLC plate and column fractions. How can this be resolved?

Peak tailing for aromatic amines like this compound is a common issue in silica gel chromatography[7]. It is often caused by the interaction of the basic amino group with acidic silanol groups on the surface of the silica.

Solutions:

  • Use a Mobile Phase Additive: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase. A concentration of 0.1% to 1% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica gel and improve peak shape[7][8].

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina or deactivated silica gel can be effective alternatives[9].

Q3: The compound is not eluting from the column, even with a high percentage of ethyl acetate. What should I do?

If your compound remains at the top of the column (low Rf), the mobile phase may not be polar enough to displace it from the stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: After reaching higher concentrations of ethyl acetate in hexane, you can cautiously introduce a stronger, more polar solvent. Start by adding a small percentage (1-5%) of methanol to your ethyl acetate/hexane mobile phase. This will significantly increase the eluting power.

  • Check Compound Stability: Before modifying the solvent system, ensure your compound is not degrading on the silica, which can sometimes cause it to appear immobile[9]. Perform a simple stability test by dissolving a small amount of your crude product in the eluent, adding a pinch of silica gel, and monitoring it by TLC over an hour.

Q4: How can I improve the separation between my product and a close-running impurity?

Poor separation can result from several factors, including an unoptimized mobile phase or improper column packing.

Optimization Strategies:

  • Fine-Tune the Eluent System: Test different solvent systems. For example, a dichloromethane/methanol system might offer different selectivity compared to hexane/ethyl acetate.

  • Reduce the Elution Speed: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can enhance separation[10].

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Use the Correct Sample Load: Overloading the column is a common cause of poor resolution. As a general rule, the sample mass should be about 1-2% of the mass of the silica gel.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines the steps for purifying the crude product using flash column chromatography.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed of silica.

  • Sample Preparation (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate[10].

    • Add a small amount of silica gel (approx. 2-3 g) to the solution[10].

    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[10].

  • Column Loading and Elution:

    • Carefully add the dry silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a layer of sand on top to prevent disturbance of the sample layer when adding eluent[10].

    • Begin elution with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation crude_product Crude Product sample_adsorption Dry Load Sample onto Silica crude_product->sample_adsorption slurry_prep Prepare Silica Slurry packing Pack Column slurry_prep->packing loading Load Sample sample_adsorption->loading packing->loading elution Gradient Elution (Hexane/EtOAc) loading->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporation Evaporate Solvent combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the column chromatography purification.

References

impact of solvent choice on Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction rate and yield for the synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Question: My reaction to synthesize this compound is proceeding very slowly or appears to have stalled. What could be the cause?

Answer:

A slow or incomplete reaction is often related to the choice of solvent, which can significantly influence the rate of the intramolecular cyclization. The formation of the 3-aminobenzofuran core in this synthesis is a type of Thorpe-Ziegler reaction. This reaction involves the formation of a carbanion intermediate, and the solvent plays a crucial role in stabilizing this charged species.

  • Inappropriate Solvent Polarity: The Thorpe-Ziegler reaction generally proceeds more efficiently in polar aprotic solvents.[1] If you are using a nonpolar solvent, the reactants and intermediates may not be sufficiently solvated, leading to a slow reaction rate.

  • Use of Protic Solvents: Polar protic solvents, such as ethanol or water, can hinder the reaction. These solvents can form hydrogen bonds with the anionic intermediate, creating a "solvent cage" that reduces its nucleophilicity and slows down the desired intramolecular attack.[1]

  • Insufficient Reactant Solubility: If the starting materials, particularly the precursor formed from 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate, are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are not already using one, consider switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). DMF has been successfully used in the synthesis of this compound.

  • Ensure Anhydrous Conditions: The base-catalyzed nature of this reaction makes it sensitive to water. Ensure your solvent and glassware are dry.

  • Increase Reaction Temperature: If the reaction is slow at a lower temperature, cautiously increasing the temperature (refluxing) may improve the rate, provided the solvent and reactants are stable at that temperature.

Issue 2: Low Yield of the Desired Product

Question: I have obtained a low yield of this compound. How can the solvent choice affect the yield?

Answer:

Low yields can be a consequence of side reactions or an incomplete primary reaction, both of which can be influenced by the solvent.

  • Side Reactions: The choice of solvent can promote undesired side reactions. For instance, in the presence of a protic solvent, the strong base might react with the solvent itself.

  • Product Degradation: In some cases, the product might be unstable under the reaction conditions, and the solvent could play a role in its degradation.

  • Poor Solubility of Product: If the product is poorly soluble in the reaction solvent, it may precipitate out of the solution, potentially hindering the reaction from going to completion or making isolation difficult.

Troubleshooting Steps:

  • Optimize Solvent Choice: Experiment with different polar aprotic solvents. While DMF is a common choice, for some substrates, other solvents like DMSO or acetonitrile might give better yields.

  • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could interfere with the reaction.

  • Work-up Procedure: The solvent used in the reaction will also influence the work-up procedure. Ensure that the chosen solvent can be easily removed and does not form azeotropes with water if an aqueous work-up is employed.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents generally recommended for the synthesis of this compound?

A1: The synthesis involves an intramolecular cyclization that is a variation of the Thorpe-Ziegler reaction. This reaction proceeds via a nitrile-stabilized carbanion. Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are ideal for this type of reaction for two main reasons:

  • They possess a significant dipole moment that allows them to dissolve charged species (like the carbanion intermediate) and polar reactants.

  • They lack acidic protons and therefore do not engage in hydrogen bonding with the anionic nucleophile. This leaves the nucleophile "free" and highly reactive, thus promoting the desired intramolecular cyclization and increasing the reaction rate.[1]

Q2: Can I use a polar protic solvent like ethanol for this reaction?

A2: While it might be possible to obtain some product, using a polar protic solvent like ethanol is generally not recommended. Protic solvents can solvate and stabilize the anionic intermediate through hydrogen bonding. This "caging" of the nucleophile significantly reduces its reactivity, leading to a much slower reaction rate and potentially lower yields compared to polar aprotic solvents.[1]

Q3: What about nonpolar solvents like toluene or hexane?

A3: Nonpolar solvents are generally poor choices for this reaction. The starting materials and, more importantly, the charged intermediates of the Thorpe-Ziegler reaction have low solubility in nonpolar solvents. This lack of solubility will likely result in a very slow or no reaction.

Q4: How do I choose the best polar aprotic solvent for my reaction?

A4: The optimal polar aprotic solvent can depend on the specific substrate and reaction conditions. DMF is a commonly used and often effective solvent for this synthesis. However, if you are looking to optimize your reaction, you could screen other polar aprotic solvents like DMSO or acetonitrile. Factors to consider include the solubility of your starting materials, the boiling point of the solvent (if heating is required), and the ease of removal during the work-up.

Data Presentation

The following table summarizes the expected qualitative impact of different solvent classes on the synthesis of this compound.

Solvent ClassExamplesExpected Reaction RateExpected YieldRationale
Polar Aprotic DMF, DMSO, AcetonitrileFastHighGood solubility of reactants and intermediates. Does not solvate the nucleophile via hydrogen bonding, leading to high reactivity.[1]
Polar Protic Water, Ethanol, MethanolSlowLow to ModerateSolvates and deactivates the nucleophilic intermediate through hydrogen bonding, slowing the cyclization.[1]
Nonpolar Toluene, Hexane, DichloromethaneVery Slow to No ReactionVery Low to NonePoor solubility of polar reactants and charged intermediates.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethanol (for recrystallization)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in 5 ml of anhydrous DMF.

  • Heat the mixture to reflux and maintain for 90 minutes.

  • After cooling to room temperature, remove the potassium carbonate by filtration.

  • Add crushed ice to the filtrate with constant stirring.

  • The solid product will precipitate. Collect the solid by filtration.

  • Dry the solid product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualization

The following diagram illustrates a logical workflow for optimizing the solvent for the synthesis of this compound.

Solvent_Optimization_Workflow cluster_optimization Solvent Screening start Start: Synthesis of Ethyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate initial_rxn Run initial reaction in a standard polar aprotic solvent (e.g., DMF) start->initial_rxn analyze_results Analyze reaction outcome (Yield, Purity, Reaction Time) initial_rxn->analyze_results is_optimal Is the outcome optimal? analyze_results->is_optimal screen_solvents Screen other polar aprotic solvents (e.g., DMSO, Acetonitrile) is_optimal->screen_solvents No end_process End: Optimized Protocol is_optimal->end_process Yes troubleshoot Troubleshoot other parameters (Base, Temperature, Concentration) is_optimal->troubleshoot If solvent optimization is insufficient compare_results Compare results from different solvents screen_solvents->compare_results select_best Select the best performing solvent compare_results->select_best select_best->end_process

Caption: Workflow for Solvent Optimization in Benzofuran Synthesis.

References

Validation & Comparative

Spectroscopic Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and its analogues, supported by experimental protocols.

¹H and ¹³C NMR Spectral Data

Table 1: ¹³C NMR Spectral Data for Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Atom NumberChemical Shift (δ, ppm)
C=O (ester)168.5
C=O (amide)160.5
C2148.1
C3115.3
C3a129.5
C4125.5
C5116.2
C6121.7
C7112.8
C7a145.9
-OCH₂CH₃61.2
-OCH₂CH₃14.1
-COCH₃170.1
-COCH₃23.0

Data obtained from publicly available spectral databases.

For the target compound, this compound, the following ¹H NMR spectrum is predicted based on established substituent effects on the benzofuran scaffold.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₂5.0-6.0Broad Singlet-2H
H4~7.8Doublet~2.01H
H6~7.4Doublet of Doublets~8.8, 2.01H
H7~7.3Doublet~8.81H
-OCH₂CH₃~4.4Quartet~7.12H
-OCH₂CH₃~1.4Triplet~7.13H

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the following procedure.[1][2] A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 10 mmol), ethyl chloroacetate (1.23 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 20 mL) is refluxed for 2 hours. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[1][2]

NMR Data Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis in NMR spectroscopy.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Synthesized Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition 1H & 13C Spectra Acquisition Spectrometer->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Peak Picking & Integration Processing->Analysis Interpretation Structure Elucidation Analysis->Interpretation

Caption: A flowchart illustrating the key stages of an NMR experiment.

References

Interpreting the Mass Spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a powerful analytical technique for this purpose, providing valuable information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the expected mass spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a substituted benzofuran with potential applications in medicinal chemistry.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of bromine is expected to produce a distinct isotopic pattern for bromine-containing fragments.

Molecular Ion Peak: The molecular formula of the compound is C₁₁H₁₀BrNO₃.[1][2] The nominal molecular weight is 284 g/mol . Due to the presence of bromine, the molecular ion region will display two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (m/z = 283) and another for the molecule with the ⁸¹Br isotope (m/z = 285).

Major Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to be driven by the presence of the ethyl ester, amino, and benzofuran core functionalities. Key predicted fragmentation patterns include:

  • Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester's C-O bond is a common fragmentation pathway for ethyl esters. This would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a prominent acylium ion.

  • Loss of an ethylene molecule (C₂H₄): A McLafferty-type rearrangement involving the ethyl ester group could lead to the loss of an ethylene molecule (28 Da).

  • Decarbonylation (loss of CO): The benzofuran ring system can undergo decarbonylation, leading to the loss of a carbon monoxide molecule (28 Da).

  • Loss of the entire ester group (-COOCH₂CH₃): Cleavage of the bond between the benzofuran ring and the carboxyl group would result in the loss of the ethyl carboxylate radical (•COOCH₂CH₃, 73 Da).

  • Cleavage of the bromine atom: Loss of the bromine radical (•Br, 79 or 81 Da) is another plausible fragmentation pathway.

Comparison of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion [M]⁺•. The m/z values are calculated based on the ⁷⁹Br isotope.

m/z Proposed Fragment Structure Neutral Loss Notes
283/285[C₁₁H₁₀BrNO₃]⁺•-Molecular ion peak (M⁺•), showing the characteristic bromine isotope pattern.
255/257[C₁₁H₉BrNO₂]⁺•CH₃Loss of a methyl radical from the ethyl group.
238/240[C₉H₆BrNO₂]⁺•OCH₂CH₃Loss of the ethoxy group from the ester.
210/212[C₈H₆BrNO]⁺-COOCH₂CH₃Loss of the entire ethyl ester group.
204[C₁₁H₁₀NO₃]⁺•BrLoss of the bromine atom.
182/184[C₈H₅BrO]⁺-NH₂ -COLoss of the amino group and carbon monoxide.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally obtain the mass spectrum of this compound, the following protocol can be employed:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the solid compound (approximately 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

Mass Spectrometer Settings (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

Data Analysis:

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values.

  • Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragment ions.

Fragmentation Pathway Diagram

The following diagram, generated using the DOT language, illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway cluster_frags Fragment Ions M C₁₁H₁₀BrNO₃⁺• m/z 283/285 F1 C₁₁H₉BrNO₂⁺ m/z 255/257 M:f1->F1 - •CH₃ F2 C₉H₆BrNO₂⁺ m/z 238/240 M:f1->F2 - •OCH₂CH₃ F3 C₈H₆BrNO⁺ m/z 210/212 M:f1->F3 - •COOCH₂CH₃ F4 C₁₁H₁₀NO₃⁺ m/z 204 M:f1->F4 - •Br

Predicted fragmentation of this compound.

This guide provides a foundational framework for interpreting the mass spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the compound's fragmentation behavior under specific analytical conditions.

References

A Comparative Guide to the Structural Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the structural elucidation of small organic molecules, using Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a case study. The methodologies discussed are single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, and their comparative evaluation will aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalSoluble sample in a suitable deuterated solventSmall sample amount, can be in solid or solution
Strengths Unambiguous determination of absolute configuration and solid-state conformationNon-destructive, provides information on dynamic processes in solutionHigh sensitivity, provides information on molecular formula and substructures
Limitations Crystal growth can be challenging, not suitable for amorphous solids or liquidsLower sensitivity than MS, can be complex for large moleculesDoes not provide 3D structural information directly

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The analysis of this compound has been reported, revealing detailed information about its molecular geometry and intermolecular interactions.[1][2]

Experimental Protocol

A suitable single crystal of the title compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The resulting data is used to solve and refine the crystal structure.

Crystal Growth: The compound was synthesized by refluxing a mixture of 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, and potassium carbonate in DMF. The resulting solid was filtered, dried, and recrystallized from ethanol to yield single crystals suitable for XRD analysis.[1][2]

Data Collection and Refinement: Data for this compound was collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation at 293 K.[1][2] The structure was solved by direct methods and refined by full-matrix least-squares on F².

Crystallographic Data for this compound[1][2]
ParameterValue
Chemical FormulaC₁₁H₁₀BrNO₃
Molecular Weight284.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.775 (5)
b (Å)25.550 (2)
c (Å)7.640 (1)
β (°)98.292 (1)
Volume (ų)1115.5 (10)
Z4
R-factor (%)3.3
wR-factor (%)7.6

The analysis reveals that the benzofuran unit and the ester group are nearly planar. The crystal structure is stabilized by intramolecular N—H···O and intermolecular N—H···O hydrogen bonds, forming a chain extending along the[3] direction.[1][2]

A similar compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, has also been analyzed by single-crystal XRD, providing a basis for structural comparison.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard experiments include ¹H, ¹³C, and may also include 2D experiments like COSY, HSQC, and HMBC for unambiguous assignment of signals. A detailed protocol for the complete ¹H and ¹³C NMR spectral analysis of dihydrobenzofuran neolignans provides a good example of the steps involved, including the use of various 2D NMR techniques for unequivocal assignments.

Expected Spectral Features

Based on the structure of this compound, the following signals would be expected in the NMR spectra:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring, the amino protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts and coupling constants of the aromatic protons would provide information about their substitution pattern.

  • ¹³C NMR: Signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons. Computed ¹³C NMR data for a similar compound, Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate, is available and can serve as a reference.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the identity of a synthesized molecule.

Experimental Protocol

A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. A study on the analysis of benzofuran derivatives using ESI-ion trap and ESI-quadrupole time-of-flight mass spectrometry highlights the utility of this technique for this class of compounds.

Expected Mass Spectrum

For this compound (C₁₁H₁₀BrNO₃), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (284.11 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation peaks would correspond to the loss of specific groups, such as the ethyl ester or parts of the benzofuran ring, providing further structural information. Mass spectral data for a related compound, Ethyl 5-bromo-3-[(4-morpholinylacetyl)amino]-1-benzofuran-2-carboxylate, is available and shows characteristic fragmentation patterns.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_data Data Output synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification xrd Single-Crystal XRD purification->xrd Single Crystal nmr NMR Spectroscopy purification->nmr Soluble Sample ms Mass Spectrometry purification->ms Small Sample xrd_data 3D Structure Bond Lengths/Angles Crystal Packing xrd->xrd_data nmr_data Connectivity Chemical Environment Solution Conformation nmr->nmr_data ms_data Molecular Weight Elemental Formula Fragmentation ms->ms_data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_techniques Structural Elucidation Methods cluster_information Derived Information compound Target Compound (this compound) xrd Single-Crystal XRD compound->xrd Solid-State Structure nmr NMR Spectroscopy compound->nmr Solution-State Structure ms Mass Spectrometry compound->ms Molecular Formula & Fragmentation absolute_config Absolute Configuration xrd->absolute_config connectivity Atom Connectivity nmr->connectivity composition Elemental Composition ms->composition

Caption: Logical relationship between analytical techniques and the information they provide.

References

A Comparative Guide to the FT-IR Spectral Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data

The FT-IR spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the predicted characteristic peaks, their expected wavenumber ranges, and the corresponding vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic AmineN-H Stretch3500 - 3300MediumTwo distinct bands are expected for the symmetric and asymmetric stretches.[4][5][6]
N-H Bend1650 - 1580MediumThis peak may sometimes be sharp.[4]
Ethyl EsterC=O Stretch1730 - 1715StrongThe conjugation with the benzofuran ring may shift this peak to a slightly lower wavenumber compared to aliphatic esters.[7][8]
C-O Stretch1300 - 1000StrongTwo or more bands are characteristic of esters in this region.[7][8][9]
Benzofuran RingAromatic C=C Stretch1600 - 1450Medium to WeakMultiple bands are expected due to the complex vibrations of the aromatic system.[10]
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic BromideC-Br Stretch< 700Medium to StrongThis peak is in the fingerprint region and can be difficult to assign definitively.[11][12][13]
Alkyl Groups (Ethyl)C-H Stretch3000 - 2850Medium

Experimental Protocols

To obtain a high-quality FT-IR spectrum of a solid sample such as this compound, the following experimental protocol is recommended.

Sample Preparation: KBr Pellet Method
  • Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

  • Mixing: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the ground sample. Gently mix the two powders with a spatula.

  • Further Grinding: Grind the mixture for another 1-2 minutes to ensure a homogenous blend and to reduce the particle size.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition
  • Background Scan: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the sample holder with the KBr pellet into the sample chamber.

  • Spectral Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

Visualizations

Molecular Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups that give rise to characteristic FT-IR absorption bands.

Caption: Key functional groups of this compound.

FT-IR Analysis Workflow

The logical workflow for the FT-IR analysis of a solid organic compound is depicted in the following diagram.

cluster_workflow FT-IR Analysis Workflow start Start: Solid Sample prep Sample Preparation (e.g., KBr Pellet) start->prep bkg Background Spectrum Acquisition prep->bkg sample_spec Sample Spectrum Acquisition bkg->sample_spec process Data Processing (Baseline Correction, etc.) sample_spec->process analysis Spectral Analysis (Peak Identification) process->analysis interpretation Interpretation & Functional Group Assignment analysis->interpretation report Final Report interpretation->report

References

Bromination Enhances the Anticancer Potential of Benzofuran Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of brominated versus non-brominated aminobenzofuran analogues. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform the design and development of more potent therapeutic agents.

The introduction of a bromine atom to the benzofuran scaffold has been shown to significantly enhance the anticancer properties of this class of compounds. This halogenation can lead to increased cytotoxicity against various cancer cell lines, a phenomenon attributed to bromine's ability to increase lipophilicity and act as a hydrogen bond acceptor, thereby potentially improving cell membrane penetration and interaction with intracellular targets. This guide focuses on a comparative analysis of brominated and non-brominated benzofuran derivatives, with a particular emphasis on their anticancer activity.

Comparative Analysis of Anticancer Activity

A study comparing the cytotoxic effects of a series of 3-aryl-1-(benzofuran-2-yl)-2-propen-1-ones (chalcones) revealed a marked increase in potency for the brominated analogue. The non-brominated parent compound was compared with its 5-bromo-substituted derivative for its ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and prostate carcinoma (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

CompoundSubstitutionCancer Cell LineIC50 (µM)[1]
3-phenyl-1-(benzofuran-2-yl)propenoneNon-brominatedMCF-7>100
PC-3>100
3-phenyl-1-(5-bromo-benzofuran-2-yl)propenone 5-Bromo MCF-7 12.5
PC-3 15.2

The data clearly indicates that the addition of a bromine atom at the 5-position of the benzofuran ring dramatically increases the cytotoxic activity against both MCF-7 and PC-3 cancer cells, lowering the IC50 value from over 100 µM to the low micromolar range.[1]

Further research has corroborated the positive impact of bromination on the anticancer activity of benzofuran derivatives. Studies on other substituted benzofurans have also shown that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran scaffold enhances cytotoxicity.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which many benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

While the specific mechanism for the compared benzofuran chalcones was not detailed in the primary study, it is a well-established pathway for this class of compounds. The increased potency of the brominated derivative could be due to enhanced binding affinity to the colchicine-binding site on β-tubulin, a common target for benzofuran-based tubulin inhibitors.

G cluster_0 Cellular Environment Brominated_Aminobenzofuran Brominated Aminobenzofuran Tubulin_Dimers α/β-Tubulin Dimers Brominated_Aminobenzofuran->Tubulin_Dimers Inhibits Polymerization Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Proposed mechanism of action for brominated aminobenzofurans.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (brominated and non-brominated aminobenzofurans) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5][6]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate with MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compounds dissolved in DMSO

  • Microplate reader with temperature control and capability to read absorbance at 340 nm

Procedure:

  • Reaction Setup: A reaction mixture containing tubulin in polymerization buffer and GTP is prepared on ice.

  • Compound Addition: The test compound or vehicle control is added to the reaction mixture in a pre-chilled 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by plotting the inhibition of polymerization against the compound concentration.[7][8][9]

Conclusion

The available data strongly suggests that the incorporation of bromine into the aminobenzofuran scaffold is a promising strategy for enhancing anticancer activity. The significant increase in cytotoxicity observed in the 5-bromo-benzofuran chalcone derivative highlights the potential of this modification. While the primary mechanism of action for many benzofurans is the inhibition of tubulin polymerization, further studies are warranted to confirm this for specific brominated aminobenzofuran analogues and to explore other potential cellular targets. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent compounds as next-generation anticancer agents.

References

A Comparative Guide to Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, benzofuran scaffolds are recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a detailed comparison of two closely related brominated benzofuran derivatives: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. This objective analysis, supported by structural data and synthesis protocols, aims to inform researchers, scientists, and drug development professionals on the key attributes and potential applications of these compounds.

Chemical and Physical Properties

Both molecules share a common ethyl 5-bromo-1-benzofuran-2-carboxylate core, with the primary distinction being the substituent at the 3-position: a primary amine in the former and an ethoxycarbonylamino group in the latter. This structural difference is expected to influence their physicochemical properties and biological activities.

PropertyThis compoundEthyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate
Molecular Formula C₁₁H₁₀BrNO₃[1]C₁₄H₁₄BrNO₅[2]
Molecular Weight 284.11 g/mol [1]356.17 g/mol [2]
Melting Point 154–156 °C[1]93–94 °C[2]
Appearance Not specified (likely solid)Yellow solid[2]
Dihedral Angle (Ester Group vs. Benzofuran Plane) 5.25 (2)°[1]7.84 (2)° (major component)[2]
Dihedral Angle (Amide Group vs. Benzofuran Plane) Not Applicable39.69 (2)°[2]
Intramolecular Interactions N—H⋯O interaction[1]N—H⋯O hydrogen bond[2]
Intermolecular Interactions N—H⋯O hydrogen bonds forming a chain[1]C—H⋯O and N—H⋯O hydrogen bonds forming dimers and chains[2]

Synthesis and Experimental Protocols

The synthesis of both compounds starts from a common precursor, highlighting the facile derivatization potential of the benzofuran core.

Synthesis of this compound

This compound is synthesized from 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.

Experimental Protocol:

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of DMF is refluxed for 90 minutes.[1] The potassium carbonate is then removed by filtration. Crushed ice is added to the filtrate with constant stirring to precipitate the product. The resulting solid is filtered, dried, and recrystallized from ethanol.[1]

Synthesis of Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate

This derivative is prepared from this compound.

Experimental Protocol:

A mixture of ethyl 3-amino-5-bromobenzofuran-2-carboxylate (2.84 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and ethyl chloroformate (5 ml) in 30 ml of dry benzene is heated under reflux for 8 hours.[2] The reaction mixture is filtered, and the potassium salts are washed with benzene. The filtrate is then concentrated to yield the desired product as a yellow solid, which is subsequently recrystallized from ethanol.[2]

Potential Biological Activities and Comparative Performance

Potential Anticancer Activity

Benzofuran derivatives are known to exhibit anticancer properties by targeting various signaling pathways.[3][4] The presence of a bromine atom can enhance the cytotoxic potential of these compounds.[5]

Anticancer_Mechanism_of_Benzofuran_Derivatives cluster_cell Cancer Cell Benzofuran_Derivative Benzofuran_Derivative Growth_Factor_Receptor Growth Factor Receptor Benzofuran_Derivative->Growth_Factor_Receptor Inhibition RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Benzofuran_Derivative->RAS_RAF_MEK_ERK_Pathway Inhibition CDK2 CDK2 Benzofuran_Derivative->CDK2 Inhibition Growth_Factor_Receptor->RAS_RAF_MEK_ERK_Pathway Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK_Pathway->Apoptosis Inhibition of pro-apoptotic factors Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation

Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.

Potential Antimicrobial Activity

Substituted benzofurans have also demonstrated significant antibacterial and antifungal activities.[6][7] The bromo-substituent, in particular, has been associated with potent antimicrobial effects in this class of compounds.

Experimental Protocols for Biological Assays

To facilitate the evaluation of these compounds, standardized protocols for assessing their potential anticancer and antimicrobial activities are provided below.

Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with benzofuran derivatives A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the benzofuran compounds in a 96-well microtiter plate with broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate represent two promising scaffolds for further investigation in drug discovery. Their distinct substitutions at the 3-position offer a key point of differentiation for structure-activity relationship studies. While direct comparative data is lacking, the established biological activities of the broader benzofuran class suggest their potential as anticancer and antimicrobial agents. The provided synthesis and biological assay protocols offer a framework for the systematic evaluation and comparison of these and other novel benzofuran derivatives. Further research is warranted to elucidate their specific mechanisms of action and to evaluate their therapeutic potential in preclinical models.

References

High-Resolution Mass Spectrometry for the Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the characterization of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. While direct HRMS data for this specific molecule is not extensively published, this document outlines a robust experimental protocol based on established methodologies for similar benzofuran derivatives and small organic molecules.[1][2][3][4][5] We will compare the expected performance of HRMS with other analytical techniques and present the data in a clear, comparative format.

Comparative Analysis of Analytical Techniques

High-resolution mass spectrometry offers unparalleled accuracy in mass measurement, enabling the confident determination of elemental composition. This is a significant advantage over lower-resolution techniques and complementary to other structural elucidation methods.

Analytical TechniqueInformation ProvidedMass AccuracyResolutionSample RequirementsThroughput
High-Resolution Mass Spectrometry (HRMS) Elemental Composition, Molecular Weight, Fragmentation Pattern< 5 ppm> 10,000ng to µgHigh
Single Crystal X-ray Diffraction 3D Molecular Structure, Crystal PackingN/AAtomicSingle CrystalLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of Atoms, 3D Structure in SolutionN/AAtomicmgMedium
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Weight, Fragmentation PatternNominalLowVolatile, Thermally StableHigh
Liquid Chromatography-UV/Vis Spectroscopy (LC-UV) Purity, QuantificationN/AN/Aµg to mgHigh

Experimental Protocol: HRMS Analysis of this compound

This protocol describes a standard approach for the analysis of the target compound using liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of an amino group.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.

  • Calibration: The instrument should be calibrated immediately prior to analysis using a suitable reference standard to ensure high mass accuracy. An internal calibrant can also be used for real-time mass correction.[6]

Expected HRMS Data

Based on the chemical formula of this compound (C₁₁H₁₀BrNO₃), the following theoretical exact masses can be calculated for the protonated molecule [M+H]⁺, considering the isotopes of bromine:

IonTheoretical Exact Mass (m/z)
[C₁₁H₁₁⁷⁹BrNO₃]⁺283.9917
[C₁₁H₁₁⁸¹BrNO₃]⁺285.9896

The high resolution and mass accuracy of the instrument should allow for the experimental measurement of these ions to within 5 ppm of the theoretical values, confirming the elemental composition. The MS/MS spectrum will provide valuable structural information through the analysis of fragment ions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration (0.22 µm) LC Liquid Chromatography (C18 Column) Filtered->LC Injection HRMS High-Resolution MS (ESI+, Full Scan & dd-MS2) LC->HRMS Elution ExactMass Exact Mass Measurement HRMS->ExactMass Fragmentation Fragmentation Analysis HRMS->Fragmentation MS/MS Formula Elemental Composition (C11H10BrNO3) ExactMass->Formula < 5 ppm error Structure Structural Confirmation Formula->Structure Fragmentation->Structure

Caption: Workflow for the LC-HRMS analysis of this compound.

Comparative Decision Pathway for Compound Characterization

The choice of analytical technique often depends on the specific research question. The following diagram illustrates a decision-making process for the characterization of a novel benzofuran derivative.

Analysis_Decision_Tree Start Novel Benzofuran Derivative Synthesized Q1 Is the elemental composition known? Start->Q1 HRMS Perform HRMS Analysis Q1->HRMS No Q2 Is the 3D crystal structure required? Q1->Q2 Yes HRMS->Q2 XRD Perform Single Crystal X-ray Diffraction Q2->XRD Yes Q3 Is the detailed atomic connectivity in solution needed? Q2->Q3 No XRD->Q3 NMR Perform NMR Spectroscopy (1H, 13C, 2D) Q3->NMR Yes End Compound Characterized Q3->End No NMR->End

Caption: Decision tree for selecting analytical techniques for benzofuran derivative characterization.

References

A Comparative Guide to Analytical Methods for Purity Determination of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of several key analytical techniques, supported by representative experimental data.

Overview of Analytical Techniques

The purity of this compound can be assessed using a variety of analytical methods. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis. Each method offers distinct advantages and is suited for detecting different types of impurities.

Table 1: Comparison of Analytical Methods for Purity Analysis

MethodPrincipleInformation ProvidedLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Purity (%), presence of related substances and degradation products.Typically in the µg/mL to ng/mL range.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, method development can be time-consuming.
GC-MS Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.Can reach pg to fg levels for some compounds.[1]High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.[2]
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination without the need for a specific reference standard of the analyte.[3][4]Typically in the mg range.[5]Provides structural information, non-destructive, universal detector for soluble compounds.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.
Elemental Analysis Combustion of the sample to convert elements into simple gases (e.g., CO2, H2O, N2), which are then quantified.Determination of the mass fractions of C, H, N, and heteroatoms (e.g., Br).Typically requires mg of sample.Confirms the elemental composition of the bulk sample.Does not provide information on the nature of impurities, less sensitive to minor impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolving power and sensitivity.

Experimental Protocol: RP-HPLC

This proposed method is based on common practices for analyzing aromatic and heterocyclic compounds and would require validation for this specific analyte.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid, TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: Representative HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identification
13.50.15Impurity A (e.g., Starting Material)
215.299.75This compound
318.90.10Impurity B (e.g., Dimer)

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for RP-HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS

This protocol is a general guideline for the analysis of brominated aromatic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Presentation

Table 3: Potential Volatile Impurities Detectable by GC-MS

Retention Time (min)CompoundKey m/z fragments
(Hypothetical)Ethyl Chloroacetate122, 77, 45
(Hypothetical)5-Bromo-2-hydroxybenzonitrile197, 199, 170, 172
(Hypothetical)N,N-Dimethylformamide (DMF)73, 44, 29

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injector Inject Sample Dissolve->Injector GC_Column GC Separation Injector->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Identification Impurity Identification Library_Search->Identification

Caption: Workflow for GC-MS impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[5]

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 4: Representative qNMR Purity Calculation Data

ParameterAnalyteInternal Standard (Maleic Acid)
Signal (ppm)~7.5 (aromatic proton)~6.3 (alkene protons)
N12
Integral (I)1.001.05
Mass (m, mg)15.208.50
MW ( g/mol )284.11116.07
Purity (P, %)To be determined99.9%
Calculated Purity 99.6%

Logical Relationship Diagram

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants m_analyte Mass of Analyte Purity Calculated Purity m_analyte->Purity m_std Mass of Standard m_std->Purity P_std Purity of Standard P_std->Purity I_analyte Integral of Analyte Signal I_analyte->Purity I_std Integral of Standard Signal I_std->Purity N_analyte Protons in Analyte Signal N_analyte->Purity N_std Protons in Standard Signal N_std->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_std MW of Standard MW_std->Purity

Caption: qNMR purity calculation logic.

Elemental Analysis

Elemental analysis provides a fundamental assessment of a compound's purity by confirming its elemental composition.

Experimental Protocol: CHN+Br Analysis
  • Instrumentation: An elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detection. Halogens are typically captured and quantified separately.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin or silver capsule.

  • Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then introduced into the combustion chamber, and the elemental composition is determined by the instrument's software.

Data Presentation

Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)46.5146.45-0.06
Hydrogen (H)3.553.58+0.03
Nitrogen (N)4.934.90-0.03
Bromine (Br)28.1228.05-0.07

Note: A deviation of ±0.4% is generally considered acceptable for a pure compound.

Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Weigh Sample Combustion Combustion Sample->Combustion Gas_Separation Gas Separation Combustion->Gas_Separation Detection Detection (TCD/IR) Gas_Separation->Detection Composition Elemental Composition (%) Detection->Composition

Caption: Elemental analysis workflow.

Potential Impurities

Based on the synthesis of this compound, which typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate followed by cyclization[6][7][8], potential impurities could include:

  • Starting Materials: Unreacted 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.

  • Side-Products:

    • O-Alkylated but non-cyclized intermediate: The product of the reaction between 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate before the final ring closure.

    • Dimerization products: Self-reaction of starting materials or intermediates.

    • Over-alkylated products: Reaction of the amino group with ethyl chloroacetate.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF) or ethanol, which are commonly used in the synthesis and recrystallization.[6][7][8]

Conclusion

A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound. RP-HPLC is the primary method for determining purity and quantifying related substances. GC-MS is valuable for identifying and quantifying volatile impurities. qNMR provides an excellent orthogonal method for absolute purity determination, and elemental analysis confirms the elemental composition of the bulk material. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.

References

comparative study of different synthetic routes to 3-aminobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-Aminobenzofurans

The 3-aminobenzofuran scaffold is a significant structural motif found in numerous biologically active compounds and is a crucial building block in medicinal chemistry and drug development.[1] These compounds have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The inherent value of this scaffold has driven the development of various synthetic strategies to access these molecules efficiently.

This guide provides a comparative analysis of several prominent synthetic routes for the preparation of 3-aminobenzofurans. The methodologies are evaluated based on reaction efficiency, substrate scope, reaction conditions, and operational simplicity. Quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.

Cyclization of Activated o-Hydroxybenzonitriles

A straightforward and widely used method for synthesizing 3-aminobenzofurans involves the base-mediated intramolecular cyclization of o-hydroxybenzonitriles bearing an activated methylene group at the ortho-alkoxy position. The reaction proceeds via an initial deprotonation of the active methylene, followed by a nucleophilic attack on the nitrile group, leading to the formation of the 3-amino-substituted benzofuran ring.

A key example of this strategy is the synthesis of 2-(pyridin-4-yl)-3-aminobenzofuran, a precursor for multifunctional agents for the treatment of Alzheimer's disease.[2] The synthesis starts from 2-hydroxybenzonitrile, which is first alkylated with 4-(bromomethyl) pyridine. The resulting 2-(pyridin-4-ylmethoxy)benzonitrile is then cyclized in the presence of a strong base like potassium tert-butoxide (t-BuOK) at an elevated temperature.[2]

Workflow for Synthesis via o-Hydroxybenzonitrile Cyclization

o_Hydroxybenzonitrile_Cyclization A 2-Hydroxybenzonitrile + 4-(Bromomethyl)pyridine B 2-(Pyridin-4-ylmethoxy)benzonitrile A->B K2CO3, DMF 80°C, 8h C 2-(Pyridin-4-yl)-3-aminobenzofuran B->C t-BuOK, DMF 80°C, 5h Yield: 73%

Caption: Synthesis of 3-aminobenzofuran via o-hydroxybenzonitrile cyclization.

Tandem SNAr-Cyclocondensation Strategy

For the synthesis of highly functionalized, particularly fluorinated, 3-aminobenzofurans, a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction is a powerful approach.[3][4] This method utilizes perfluorinated benzonitriles and α-hydroxycarbonyl compounds as starting materials.[4] The reaction is typically promoted by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The mechanism involves an initial SNAr reaction where the alkoxide generated from the α-hydroxycarbonyl compound displaces a fluoride ion from the perfluorinated ring. This is followed by an intramolecular condensation of the enolate onto the nitrile group, which, after tautomerization, yields the 3-aminobenzofuran product. This strategy allows for the creation of a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans with yields ranging from low to good.[4]

Workflow for Tandem SNAr-Cyclocondensation

SNAr_Cyclocondensation A 4-Substituted Perfluorobenzonitrile C Intermediate Adduct A->C DBU, DMF S_NAr Reaction B α-Hydroxycarbonyl Compound B->C D 3-Amino-2,6-disubstituted- 4,5,7-trifluorobenzofuran C->D Intramolecular Cyclocondensation Copper_Catalyzed_Annulation A ortho-Alkynylphenol C 3-Aminobenzofuran A->C Cu(OTf)2 (10 mol%) LiOt-Bu (2 equiv) NMP, rt, 4h B O-Acylated Hydroxylamine B->C Palladium_Catalyzed_Cycloisomerisation A 2-(Cyanomethyl)phenyl Ester B 3-Acyl-2-aminobenzofuran A->B Pd(OAc)2 (cat.) PCy3, Zn Good to excellent yields

References

Unambiguous Structural Verification of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide to 2D NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of two powerful analytical techniques for the structural validation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography.

While X-ray crystallography offers a definitive solid-state structure, 2D NMR provides invaluable information about the molecule's structure and connectivity in solution, which is often more relevant to its biological activity. This guide will detail the hypothetical 2D NMR data that would confirm the structure of this compound and compare this approach with existing crystallographic data.

Data Presentation: Predicted NMR Data vs. X-ray Crystallography Data

For a comprehensive comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside the crystallographic data. The predicted NMR values are based on the analysis of structurally similar benzofuran derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4~7.8 (d)~125
6~7.4 (dd)~128
7~7.3 (d)~115
NH₂~5.5 (s, br)-
O-CH₂~4.4 (q)~61
CH₃~1.4 (t)~14
C2-~165 (C=O)
C3-~140
C3a-~120
C5-~118
C7a-~150

Table 2: Comparison of Structural Validation Techniques.

Feature2D NMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (crystal)
Information Obtained Atom connectivity, through-bond and through-space correlations, solution-state conformationPrecise bond lengths, bond angles, and solid-state conformation
Key Experiments COSY, HSQC, HMBCDiffraction pattern analysis
Strengths Provides data on the molecule's structure in a biologically relevant state (solution).Provides an unambiguous, high-resolution 3D structure.
Limitations Does not provide precise bond lengths and angles.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

1. Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton signals and their multiplicities.

3. Correlation Spectroscopy (COSY): The COSY experiment is performed to identify proton-proton spin coupling networks. This helps in assigning protons on the same spin system, such as the ethyl group and the aromatic protons.

4. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

5. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow of the 2D NMR structural validation process and the key HMBC correlations that would confirm the structure of this compound.

G Workflow for 2D NMR Structural Validation cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis Sample Dissolve Compound in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC Assign_H Assign ¹H Signals H1_NMR->Assign_H Structure_Confirm Confirm Molecular Structure COSY->Structure_Confirm HSQC->Structure_Confirm HMBC->Structure_Confirm Assign_C Assign ¹³C Signals Assign_H->Assign_C via HSQC Assign_C->Structure_Confirm

Workflow for 2D NMR structural validation.

G Key HMBC Correlations for Structural Confirmation cluster_structure This compound cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) struct Image of the chemical structure with numbered atoms would be placed here. H4 H4 C3 C3 H4->C3 C5 C5 H4->C5 C7a C7a H4->C7a H6 H6 H6->C7a C4 C4 H6->C4 H7 H7 C3a C3a H7->C3a H7->C5 H_CH2 O-CH₂ C2 C2 (C=O) H_CH2->C2 C_CH3 C_CH3 H_CH2->C_CH3 H_CH3 CH₃ H_NH2 NH₂ H_NH2->C3 H_NH2->C3a

Key HMBC correlations for structural confirmation.

Conclusion

The structural validation of this compound can be robustly achieved using 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a detailed map of the molecular connectivity in solution. While X-ray crystallography gives an exact solid-state structure, 2D NMR offers complementary data on the molecule's conformation and dynamics in a more biologically relevant environment. For drug development and medicinal chemistry applications, the use of 2D NMR is an indispensable tool for unambiguous structural elucidation and for providing insights that can inform structure-activity relationship (SAR) studies.

Comparative Anticancer Activity of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the anticancer activity of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and its derivatives, with supporting experimental data and detailed protocols to aid in the evaluation of this promising chemical class.

Introduction to Benzofuran Derivatives in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. The structural versatility of the benzofuran nucleus allows for the introduction of various substituents, leading to a diverse array of derivatives with potent pharmacological activities. Notably, the incorporation of halogen atoms, such as bromine, into the benzofuran ring has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.[1] This guide focuses on the anticancer potential of derivatives of this compound, a key intermediate in the synthesis of more complex bioactive molecules.

Comparative Cytotoxicity Analysis

The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While specific anticancer activity data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have investigated the cytotoxicity of its closely related derivatives. The following tables summarize the IC50 values of several brominated benzofuran derivatives against a panel of human cancer cell lines. For comparative purposes, the activity of doxorubicin, a widely used chemotherapeutic agent, is also included where available.

Table 1: Cytotoxic Activity of Brominated Benzofuran Derivatives Against Various Cancer Cell Lines

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuranHeLa (Cervical)25[1]
K562 (Leukemia)30[1]
MOLT-4 (Leukemia)180[1]
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideHeLa (Cervical)40[1]
K562 (Leukemia)35[1]
MOLT-4 (Leukemia)45[1]
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateHeLa (Cervical)85[1]
K562 (Leukemia)60[1]
MOLT-4 (Leukemia)70[1]
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateHeLa (Cervical)20[1]
K562 (Leukemia)25[1]
MOLT-4 (Leukemia)30[1]
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateHeLa (Cervical)35[1]
K562 (Leukemia)40[1]
MOLT-4 (Leukemia)30[1]
Doxorubicin -HeLa (Cervical)~0.040[2]
K562 (Leukemia)-
MOLT-4 (Leukemia)-

Table 2: Comparative Cytotoxicity of a 5-Chlorobenzofuran-2-carboxamide Derivative and Doxorubicin

CompoundTarget/MechanismIC₅₀ (μM) vs. MCF-7 CellsCaspase-3 Activation (Fold Increase vs. Control)Reference
Compound 15 Apoptosis Induction0.041~8-fold[2]
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.040~8-fold[2]

Mechanistic Insights: Signaling Pathways

Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer_Mechanism_of_Benzofuran_Derivatives cluster_0 Benzofuran Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzofuran This compound Derivatives VEGFR2 VEGFR-2 Benzofuran->VEGFR2 PI3K_Akt PI3K/Akt/mTOR Pathway Benzofuran->PI3K_Akt NF_kB NF-κB Pathway Benzofuran->NF_kB Tubulin Tubulin Polymerization Benzofuran->Tubulin Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Inhibition of NF_kB->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest

Caption: Proposed anticancer mechanisms of benzofuran derivatives.

One of the key targets for some benzofuran derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Other implicated pathways include the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[1] Furthermore, some derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Experimental Workflow for In Vitro Screening

Experimental_Workflow cluster_assays 4. Cytotoxicity & Mechanistic Assays start Start cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Treatment with Benzofuran Derivatives (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) incubation->apoptosis_assay cell_cycle_analysis Flow Cytometry (Cell Cycle) incubation->cell_cycle_analysis kinase_assay VEGFR-2 Kinase Assay (Enzyme Inhibition) incubation->kinase_assay data_analysis 5. Data Analysis (IC50 Calculation, etc.) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro screening of anticancer compounds.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the benzofuran derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Protocol:

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed.

  • Signal Measurement: Measure the luminescence signal using a microplate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.[4]

Conclusion

The available data strongly suggest that derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The presence of the bromine atom and the potential for further derivatization at the amino and ester functionalities offer a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity. The diverse mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2, further highlight the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparative evaluation of these promising anticancer candidates. Further research focusing on the specific anticancer activity of the parent compound and a broader range of its derivatives is warranted to fully elucidate their potential in oncology.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Aminobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-aminobenzofuran analogs, detailing their structure-activity relationships (SAR) across various therapeutic targets. The information is supported by experimental data and methodologies to aid in the design and development of novel drug candidates.

The 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. These compounds have been explored for their potential in treating neurodegenerative diseases, cancer, and ischemic conditions. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their therapeutic efficacy. This guide summarizes key findings from recent SAR studies, presenting quantitative data, experimental protocols, and visual representations of relevant signaling pathways.

Data Presentation: Comparative Biological Activities

The biological activity of 3-aminobenzofuran analogs is significantly influenced by the nature and position of substituents on the benzofuran core and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.

Cholinesterase Inhibition for Alzheimer's Disease

A series of 3-aminobenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2]

CompoundRAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a H0.811.23
5b 2-CH₃1.252.15
5c 4-CH₃0.951.89
5d 2-OCH₃2.113.45
5e 3-OCH₃81.0695.21
5f 2-F0.640.98
5h 4-F0.721.12
5i 2-Cl0.781.19
5l 4-Cl0.851.34
5p 4-NO₂1.562.87
Donepezil (Reference)0.023.54

SAR Analysis:

  • The unsubstituted analog 5a displayed potent activity.[1]

  • Electron-donating groups like methyl and methoxy generally decreased inhibitory activity.[1] Notably, the 3-methoxy substitution in 5e drastically reduced potency.[1]

  • Halogen substitutions, particularly fluorine at the 2-position (5f ), resulted in the most potent compound in the series against both AChE and BuChE.[1][2]

  • The position of the halogen also influenced activity, with ortho and para substitutions being more favorable than meta.[2]

Inhibition of Ischemic Cell Death

3-Substituted-benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death. The introduction of a sulfur atom in the substituent at the 3-position was found to be critical for potency.[3]

CompoundRCell Death (%)EC₅₀ (µM)
10 2-(4-nitro-phenylsulfanyl)-acetylamino6.180.532
18 3-(pyridin-2-ylsulfanyl)-propionylamino7.020.557

SAR Analysis:

  • The presence of a sulfur-containing substituent at the 3-position of the benzofuran ring significantly enhanced the inhibitory potency against ischemic cell death.[3]

Anticancer Activity

The anticancer potential of 3-aminobenzofuran derivatives has been evaluated against various cancer cell lines.

Proximicin Analogs against Glioblastoma (U-87 MG): A series of aminobenzofuran-containing analogs of proximicins were synthesized and tested for their antiproliferative activity.[4]

CompoundAntiproliferative Activity (IC₅₀ µg/mL)
23(16) 6.54
Temozolomide 29.19

SAR Analysis:

  • The benzofuran core was identified as a suitable replacement for the di-furan scaffold of proximicins, leading to compounds with higher antiproliferative activity against glioblastoma cells than the standard drug temozolomide.[4]

CDK2 Inhibition for Pancreatic Cancer: 3-(Piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors.[5]

CompoundRCDK2 IC₅₀ (nM)
9h m-trifluoromethylphenyl40.91
11d 4-Cl-3-CF₃-phenyl41.70
11e pyridyl46.88
13c p-methoxyphenyl52.63
Staurosporine (Reference)56.76

SAR Analysis:

  • Hybridization of the benzofuran and piperazine scaffolds linked to various aromatic tails yielded potent CDK2 inhibitors.[5]

  • The thiosemicarbazide derivative with a meta-trifluoromethylphenyl group (9h ) was the most potent inhibitor.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cholinesterase Inhibition Assay (Ellman's Method)

The in-vitro anticholinesterase activity of the synthesized 3-aminobenzofuran derivatives was determined using the spectrophotometric method developed by Ellman.[1]

Principle: This assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) with the enzyme, which is then reacted with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically.

Procedure:

  • A solution of the test compound in buffer is pre-incubated with the enzyme (AChE or BuChE) for a specified time at a controlled temperature.

  • The substrate (ATCI or BTCI) is added to the mixture.

  • DTNB is added, and the absorbance is measured at 412 nm at regular intervals.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

  • IC₅₀ values are determined from the dose-response curves.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated for a few hours to allow formazan crystal formation.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Mandatory Visualization

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 3-aminobenzofuran analogs.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Design Lead Compound Identification (3-Aminobenzofuran Core) Synthesis Synthesis of Analogs (Modification of R groups) Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Screening (e.g., Enzyme Inhibition, Cell Viability) Purification->Screening DoseResponse Dose-Response Studies (Determination of IC50/EC50) Screening->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR Optimization Lead Optimization (Design of next-generation analogs) SAR->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for structure-activity relationship studies.

Signaling Pathway Inhibition by 3-Aminobenzofuran Analogs

Several 3-aminobenzofuran derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibition of the PI3K/mTOR and CDK2 pathways.

G cluster_pi3k PI3K/mTOR Pathway cluster_cdk2 Cell Cycle Progression PI3K PI3K mTOR mTOR PI3K->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K CDK2 CDK2/Cyclin E G1_S G1/S Phase Transition CDK2->G1_S Inhibitor 3-Aminobenzofuran Analogs Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Inhibitor->CDK2 Inhibition

Caption: Inhibition of PI3K/mTOR and CDK2 pathways by 3-aminobenzofuran analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a halogenated aromatic amine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) is non-negotiable. Always wear appropriate gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Waste Classification and Segregation: The First Step to Proper Disposal

This compound falls into the category of halogenated organic waste due to the presence of bromine.[1] It is also classified as an aromatic amine, a group of compounds known for their potential toxicity and environmental hazards.[2][3][4][5] Proper segregation of this waste is critical to ensure safe handling and to prevent dangerous chemical reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Always keep halogenated waste, such as this compound, separate from non-halogenated organic waste.[6][7] This practice is not only safer but can also significantly reduce disposal costs.[6]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, including:

    • Strong acids or bases[1][7]

    • Heavy metals[6][7]

    • Oxidizing or reducing agents

    • Aqueous waste[7]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[8] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, soil, or animal feed.[8]

Operational Plan for Waste Collection and Disposal:

  • Container Selection: Use a designated, clearly labeled, and chemically resistant container for collecting waste of this compound. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list "this compound" as a constituent. Include the date of initial waste addition.

  • Collection:

    • For solid waste, carefully transfer the material into the designated waste container using a dedicated scoop or spatula.

    • For solutions, pour the liquid waste carefully into the designated container, avoiding splashes. If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request: Once the container is nearly full, or in accordance with your institution's guidelines, arrange for pickup by your organization's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Waste Stream Container Type Labeling Requirements Storage Location Disposal Method
Solid this compoundLined, sealable drum or appropriate plastic container"Hazardous Waste," "Halogenated Organic Solid," List of contentsDesignated satellite accumulation area with secondary containmentLicensed Chemical Incineration
Solutions containing this compoundChemically resistant solvent waste container (e.g., polyethylene)"Hazardous Waste," "Halogenated Organic Liquid," List of all components and approximate percentagesDesignated satellite accumulation area with secondary containmentLicensed Chemical Incineration

Emergency Procedures for Spills

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated waste. For large spills, contact your institution's EHS department immediately.

G cluster_lab In the Laboratory cluster_disposal Professional Disposal A Identify Waste This compound B Segregate as 'Halogenated Organic Waste' A->B Classify C Collect in a Labeled, Approved Container B->C Contain D Store in a Designated Satellite Accumulation Area C->D Store E Schedule Waste Pickup with EHS or Licensed Contractor D->E Request F Transport to a Licensed Chemical Destruction Facility E->F Transport G Controlled Incineration with Flue Gas Scrubbing F->G Dispose

References

Personal protective equipment for handling Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally analogous compounds, including aromatic amines and brominated heterocycles, to ensure a high level of safety in the laboratory.

Immediate Safety Information

Based on the hazard classification of similar compounds like Mthis compound, this chemical should be handled as acutely toxic if swallowed. Standard laboratory safety protocols should be strictly followed, including working in a well-ventilated area and avoiding the creation of dust.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE is summarized in the table below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles. A face shield should be worn over goggles.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Consult manufacturer's resistance guidePrevents direct skin contact. Double-gloving is recommended, with frequent changes.[2][3]
Body Protection Flame-Resistant Laboratory CoatNomex® or 100% cotton recommended[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1][4]
Foot Protection Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1][2]
Respiratory Protection NIOSH-Approved RespiratorUse with appropriate cartridgesRequired when handling outside a fume hood or if engineering controls are insufficient.[2][5]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control exposure to airborne particulates and vapors.[1][2]

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned.[1] Cover the work surface within the fume hood with absorbent bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound, handling it carefully to minimize dust generation. A spatula should be used for all transfers.[1]

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[2] Keep containers capped when not in use.[1]

  • Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent and cleaning agent.[2]

Disposal Plan

Chemical waste containing this compound is considered hazardous and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a labeled hazardous waste container.[1][2]
Liquid Waste Collect solutions in a separate, labeled hazardous waste container designated for halogenated organic solvents.[1][2]
Contaminated Sharps Dispose of in a designated sharps container.

Note: Do not dispose of this chemical down the drain or in regular trash.[1] All waste containers must be clearly labeled with the full chemical name and associated hazards and stored in a designated satellite accumulation area.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the necessary workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Handling Protocol fume_hood Work in Certified Chemical Fume Hood prep_start->fume_hood don_ppe Don All Required PPE (See Table) fume_hood->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution (Avoid Splashing) weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate segregate Segregate Waste (Solid & Liquid) decontaminate->segregate dispose Dispose in Labeled Hazardous Waste Containers segregate->dispose end end dispose->end End of Protocol

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.